2,4'-Diaminobenzophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-aminophenyl)-(4-aminophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYPPOFQZMCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933691 | |
| Record name | (2-Aminophenyl)(4-aminophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14963-42-9 | |
| Record name | Benzophenone, 2,4'-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014963429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Aminophenyl)(4-aminophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4'-Diaminobenzophenone: Properties, Synthesis, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2,4'-Diaminobenzophenone, a key chemical intermediate with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, and notable applications.
Core Identification and Chemical Profile
Chemical Name: (2-aminophenyl)(4-aminophenyl)methanone CAS Number: 14963-42-9[1] Molecular Formula: C₁₃H₁₂N₂O[1] Molecular Weight: 212.25 g/mol [1]
Structural Representation:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Melting Point | 129-130 °C | [1] |
| Boiling Point (Predicted) | 464.7 ± 30.0 °C | [2] |
| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.26 ± 0.10 | [2] |
Synthesis and Purification
A common strategy involves the Friedel-Crafts acylation. However, the presence of the amino groups, which are activating and can coordinate with the Lewis acid catalyst, necessitates a protection strategy. A plausible synthetic route is outlined below:
Figure 2: A potential synthetic pathway for this compound.
Conceptual Synthesis Protocol:
-
Protection of Amino Groups: The amino groups of a suitable precursor would likely be protected, for example, as acetamides, to prevent side reactions during acylation.
-
Friedel-Crafts Acylation: The protected aniline derivative would then be acylated with a protected 2-aminobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Deprotection: The protecting groups on the amino functionalities would then be removed, typically by acid or base hydrolysis, to yield the final this compound.
Purification: Purification of the final product would likely involve column chromatography followed by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.
Spectroscopic and Analytical Characterization
Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features would be expected:
-
¹H NMR: The proton NMR spectrum would be complex due to the unsymmetrical nature of the molecule. It would show distinct signals for the aromatic protons on both rings, with splitting patterns influenced by their positions relative to the amino and carbonyl groups. The protons of the two amino groups would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would display 13 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon would be expected to have a chemical shift in the range of 190-200 ppm.
-
FT-IR: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the region of 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1630-1680 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 212.25. Fragmentation patterns would likely involve cleavage at the carbonyl group.
Applications in Drug Development: A Focus on Farnesyltransferase Inhibition
The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3]
A particularly promising area of application for diaminobenzophenones is in the development of farnesyltransferase inhibitors (FTIs) . Farnesyltransferase is an enzyme that plays a crucial role in the post-translational modification of several proteins, including the Ras protein, which is often implicated in cancer. By inhibiting this enzyme, the proper functioning of Ras can be disrupted, offering a potential therapeutic strategy.
Research has shown that compounds based on a 2,4-diaminobenzophenone scaffold have been investigated as farnesyltransferase inhibitors with potential applications as antimalarial drugs .[3] These inhibitors have demonstrated activity against the multi-drug resistant Plasmodium falciparum strain.[3] This highlights the potential of this compound and its derivatives as starting points for the design and synthesis of novel therapeutic agents targeting farnesyltransferase-dependent pathways.
Figure 3: Simplified schematic of Farnesyltransferase (FT) inhibition by a this compound-based inhibitor (FTI).
Safety and Handling
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
It is imperative to consult a comprehensive and specific Safety Data Sheet for this compound before handling.
Conclusion
This compound is a valuable, albeit less common, isomer within the diaminobenzophenone family. Its significance is underscored by the demonstrated potential of the diaminobenzophenone scaffold in medicinal chemistry, particularly as farnesyltransferase inhibitors. While a detailed experimental characterization of this specific isomer is not yet widely disseminated in the public domain, the foundational knowledge of its core properties and the biological activity of related compounds provide a strong impetus for further research and development. This guide serves as a foundational resource to stimulate and support such endeavors.
References
-
Khan, I., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(113), 111354-111379. [Link]
Sources
synthesis of 2,4'-diaminobenzophenone from anthranilic acid
An In-depth Technical Guide to the Synthesis of 2,4'-Diaminobenzophenone from Anthranilic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound, a crucial intermediate in the pharmaceutical and specialty chemical industries. The synthesis commences from anthranilic acid and proceeds through a multi-step sequence involving amine protection, Friedel-Crafts acylation, and subsequent deprotection. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed for researchers, chemists, and professionals in drug development and chemical manufacturing.
Introduction and Strategic Overview
This compound is a valuable molecular scaffold used in the synthesis of various heterocyclic compounds, including benzodiazepines and other pharmacologically active agents. Its structure, featuring two reactive amino groups on separate phenyl rings bridged by a ketone, allows for diverse subsequent chemical modifications.
The synthesis from anthranilic acid presents a classic challenge in organic chemistry: executing a Friedel-Crafts acylation on an aromatic amine. A direct reaction between anthranilic acid and aniline is not feasible. The amino group of anthranilic acid, being a Lewis base, would irreversibly complex with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the acylation, rendering it inactive.[1][2] Similarly, the amino group of the aniline substrate would also be deactivated.
Therefore, a successful synthesis necessitates a protection-acylation-deprotection strategy. The amino group of anthranilic acid is first protected to prevent its interference with the catalyst. The protected anthranilic acid is then converted into a reactive acylating agent to perform the Friedel-Crafts reaction on an aniline substrate. The final step involves the removal of the protecting group to yield the target molecule.
Logical Synthesis Workflow
The chosen synthetic route is designed to maximize yield and minimize side-product formation by addressing the inherent reactivity challenges.
Caption: Overall 4-step synthesis pathway from anthranilic acid.
Mechanistic Insights and Rationale
Step 1: N-Protection of Anthranilic Acid
The primary objective of this step is to mask the nucleophilic and basic character of the 2-amino group. The p-toluenesulfonyl (tosyl) group is an ideal choice for this purpose. It is robust enough to withstand the strongly acidic conditions of the subsequent Friedel-Crafts reaction but can be cleaved under specific, harsh conditions at the end of the synthesis.[3]
The reaction proceeds by nucleophilic attack of the amino group on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, such as sodium carbonate, is used to neutralize the HCl generated during the reaction, driving it to completion.
Step 2 & 3: Acyl Chloride Formation and Friedel-Crafts Acylation
To create a sufficiently reactive electrophile for the Friedel-Crafts reaction, the carboxylic acid of the N-tosylated anthranilic acid is converted to an acyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
The core C-C bond formation occurs via the Friedel-Crafts acylation. The mechanism involves the following key stages:
-
Activation: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the N-tosylanthraniloyl chloride, forming a highly electrophilic acylium ion or a polarized complex.
-
Electrophilic Attack: The electron-rich aniline ring attacks the acylium ion. The amino group of aniline is a powerful ortho,para-director. The acylation occurs predominantly at the para-position (4'-position) due to reduced steric hindrance compared to the ortho-positions.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to restore aromaticity, yielding the acylated product, 2-(p-toluenesulfonylamido)-4'-aminobenzophenone.
Critical Consideration: Acridone Formation. A significant potential side reaction during the Friedel-Crafts step is the intramolecular cyclization of the product to form a 9(10H)-acridone derivative. This is promoted by high temperatures and prolonged reaction times.[1] Therefore, careful temperature control and portion-wise addition of the Lewis acid are crucial to manage the reaction's exothermicity and minimize this impurity.[1]
Step 4: N-Deprotection
The sulfonamide linkage is notoriously stable.[1] Its cleavage requires vigorous conditions, typically heating in concentrated sulfuric acid. The strong acid protonates the sulfonamide, facilitating the cleavage of the N-S bond to release the free amine and regenerate the tosyl moiety as toluenesulfonic acid.
Detailed Experimental Protocols
Safety Precaution: These procedures involve corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of N-(p-toluenesulfonyl)anthranilic acid
-
Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add 500 mL of water and 88 g (0.83 mol) of anhydrous sodium carbonate.
-
Dissolution: Warm the mixture to approximately 60-70°C while stirring. Add 50 g (0.36 mol) of anthranilic acid in portions to achieve complete dissolution.
-
Tosylation: Cool the solution to 60°C. Add 83 g (0.43 mol) of p-toluenesulfonyl chloride in small portions over 20-30 minutes, ensuring the temperature is maintained between 60-70°C.
-
Reaction Completion: After the addition is complete, continue stirring at 60-70°C for an additional 30 minutes.
-
Isolation: Cool the reaction mixture to room temperature. Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is ~2, which will precipitate the product.
-
Purification: Filter the white precipitate, wash it thoroughly with cold water, and dry it under vacuum. The expected yield is approximately 95-100 g (90-95%).
Protocol 2: Synthesis of this compound
This protocol combines the acyl chloride formation, Friedel-Crafts acylation, and deprotection steps.
A. Friedel-Crafts Acylation
-
Setup: In a dry 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser with a gas outlet (to vent HCl), and an addition funnel, suspend 73 g (0.25 mol) of dry N-(p-toluenesulfonyl)anthranilic acid in 750 mL of dry benzene (or a less toxic alternative like chlorobenzene).
-
Acyl Chloride Formation: Add 58 g (0.28 mol) of phosphorus pentachloride (PCl₅) to the suspension. Heat the mixture to 50°C and stir for 30 minutes until a clear, slightly murky solution is formed.
-
Catalyst Addition: Cool the mixture to 0-5°C using an ice-salt bath. Add 150 g (1.12 mol) of anhydrous aluminum chloride (AlCl₃) in small portions over 1 hour, maintaining the low temperature to control the exothermic reaction.
-
Aniline Addition: While maintaining the temperature below 10°C, add a solution of 24 g (0.26 mol) of aniline dissolved in 100 mL of dry benzene dropwise from the addition funnel over 1 hour.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C. Maintain this temperature with stirring for 4 hours. Monitor reaction progress via TLC.
-
Quenching: Cool the dark reaction mixture to room temperature. In a separate large flask (5 L), prepare a mixture of 1 kg of crushed ice and 100 mL of concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Workup: Separate the organic (benzene) layer. Wash it sequentially with water, 5% sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude 2-(p-toluenesulfonylamido)-4'-aminobenzophenone.
B. Deprotection
-
Acid Hydrolysis: To the crude product from the previous step, add 250 mL of concentrated sulfuric acid. Heat the mixture to 90-100°C and maintain for 2 hours.[1]
-
Precipitation: Cool the solution to room temperature and carefully pour it into 1 L of an ice-water mixture with stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a 20% sodium hydroxide solution until the pH is basic. This will precipitate the final product as a yellow solid.[1]
-
Purification: Filter the yellow precipitate, wash it thoroughly with water to remove salts, and dry it. Recrystallization from ethanol or an ethanol-water mixture can be performed for further purification. The expected yield of this compound is 30-35 g (56-66% over two steps).
Quantitative Data and Process Parameters
| Step | Key Reagents | Molar Ratio (to Anthranilic Acid) | Temp (°C) | Time (h) | Expected Yield |
| 1. Protection | Anthranilic Acid, TsCl, Na₂CO₃ | 1 : 1.2 : 2.3 | 60-70 | 1 | 90-95% |
| 2. Acylation | N-Tosyl-anthranilic acid, PCl₅, Aniline, AlCl₃ | 1 : 1.1 : 1.05 : 4.5 | 0-60 | 5 | 56-66% (for 2 steps) |
| 3. Deprotection | Acylation Product, Conc. H₂SO₄ | - | 90-100 | 2 |
Experimental Workflow Visualization
Caption: Step-by-step experimental and purification workflow.
References
-
Organic Syntheses. (n.d.). 2-aminobenzophenone. Organic Syntheses. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (n.d.). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]
- Google Patents. (n.d.). US5136085A - Synthesis of 2-aminobenzophenones. Google Patents.
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Quora. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Profile of 2,4'-Diaminobenzophenone
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2,4'-Diaminobenzophenone (IUPAC Name: (2-aminophenyl)(4-aminophenyl)methanone). As a specialized benzophenone isomer, its precise structural characterization is essential for applications in materials science, polymer chemistry, and as a pharmaceutical intermediate. It is important to note that while extensive experimental data exists for the more common 4,4'- isomer, detailed, publicly accessible spectra for the 2,4'- isomer are scarce. This document, therefore, leverages foundational spectroscopic principles and predictive methodologies to establish a reliable analytical framework for researchers. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the scientific rationale behind the expected spectral features.
Molecular Structure and Overview
This compound possesses a molecular formula of C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . The structure features a central ketone carbonyl group bridging two aminophenyl rings, with the amino substituents located at the 2- and 4'- positions. This asymmetric substitution pattern is the primary determinant of its unique spectroscopic fingerprint, distinguishing it from its symmetrical isomers. The amino groups, being strong electron-donating groups (EDGs), and the carbonyl, an electron-withdrawing group (EWG), create distinct electronic environments in each aromatic ring, which are directly observable in NMR spectroscopy.
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.
Caption: IUPAC Numbering Scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below, based on established substituent chemical shift effects.
Predicted ¹H NMR Spectrum
The asymmetry of the molecule renders all eight aromatic protons chemically distinct. The electron-donating amino groups will shield the protons on their respective rings, shifting them upfield (to lower ppm values) compared to unsubstituted benzene (7.34 ppm).
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.4 - 7.6 | d | 2H | H-2', H-6' | Ortho to carbonyl (EWG), deshielded. |
| ~7.2 - 7.3 | t | 1H | H-4 | Para to amino (EDG) and ortho to carbonyl. |
| ~6.8 - 7.0 | d | 1H | H-6 | Ortho to amino (EDG) and ortho to C-1. |
| ~6.6 - 6.8 | d | 2H | H-3', H-5' | Ortho to amino (EDG), strongly shielded. |
| ~6.5 - 6.7 | t | 1H | H-5 | Meta to amino (EDG) and meta to carbonyl. |
| ~6.4 - 6.6 | d | 1H | H-3 | Ortho to amino (EDG), strongly shielded. |
| ~6.0 (broad s) | s | 2H | NH₂ (4'-) | Broad signal due to quadrupolar relaxation and exchange. |
| ~5.8 (broad s) | s | 2H | NH₂ (2-) | Broad signal, potentially further upfield due to intramolecular effects. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 13 distinct signals, one for each unique carbon atom. The carbonyl carbon will be the most deshielded (highest ppm), while carbons directly attached to the nitrogen atoms will be significantly shielded.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~195.0 | C7 (C=O) | Ketone carbonyl, highly deshielded. |
| ~152.0 | C-4' | Attached to NH₂, strongly shielded by resonance. |
| ~150.0 | C-2 | Attached to NH₂, strongly shielded by resonance. |
| ~132.5 | C-2', C-6' | Ortho to carbonyl, deshielded. |
| ~131.0 | C-4 | Aromatic CH, influenced by adjacent groups. |
| ~130.0 | C-6 | Aromatic CH, influenced by adjacent groups. |
| ~128.0 | C-1' | Quaternary carbon attached to carbonyl. |
| ~122.0 | C-1 | Quaternary carbon, shielded by ortho amino group. |
| ~117.0 | C-5 | Aromatic CH, shielded by EDG. |
| ~115.0 | C-3 | Aromatic CH, shielded by EDG. |
| ~113.0 | C-3', C-5' | Ortho to NH₂, strongly shielded by resonance. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the N-H bonds of the amino groups and the C=O bond of the ketone.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| ~1640 | C=O stretching | Ketone (Aryl-C=O) |
| 1620 - 1580 | N-H bending (scissoring) & C=C stretching | Amine & Aromatic Ring |
| 1550 - 1450 | C=C stretching | Aromatic Ring |
| 1330 - 1250 | C-N stretching | Aryl Amine |
| 850 - 810 | C-H out-of-plane bending | 1,4-disubstituted (para) ring |
| 800 - 750 | C-H out-of-plane bending | 1,2-disubstituted (ortho) ring |
Causality: The carbonyl (C=O) stretch is expected at a lower wavenumber (~1640 cm⁻¹) than a typical aryl ketone (~1690 cm⁻¹) due to the resonance donation from the para-amino group on the 4'-ring, which reduces the double-bond character of the carbonyl. The two primary amine groups will each show two distinct N-H stretching bands (symmetric and asymmetric), which may overlap.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique for acquiring IR spectra of solid samples.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 212 , corresponding to the molecular weight of the compound (C₁₃H₁₂N₂O). An M+1 peak of significant relative abundance (~14%) is also expected due to the natural abundance of ¹³C.
-
Major Fragmentation: Under electron ionization, the primary fragmentation pathway is alpha-cleavage adjacent to the carbonyl group.
Table 4: Predicted Key Fragments in EI-MS
| m/z | Proposed Ion |
|---|---|
| 212 | [C₁₃H₁₂N₂O]⁺• (Molecular Ion) |
| 120 | [H₂N-C₆H₄-C≡O]⁺ (4-aminobenzoyl cation) |
| 92 | [H₂N-C₆H₄]⁺ (from loss of CO from m/z 120) |
Caption: Plausible EI fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector: Inject 1 µL of the solution into a split/splitless injector heated to ~280 °C.
-
Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane).
-
Oven Program: Ramp the oven temperature, for example, from 100 °C to 300 °C at a rate of 15 °C/min to ensure volatilization and elution of the analyte.
-
-
MS Detection (EI):
-
Ion Source: Use a standard electron ionization (EI) source at 70 eV.
-
Analyzer: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.
-
References
This section would typically contain citations to experimental data. As none were found, it lists authoritative sources on general spectroscopic principles.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
A Technical Guide to the Solubility of 2,4'-Diaminobenzophenone for Laboratory Applications
This guide provides a comprehensive analysis of the solubility characteristics of 2,4'-Diaminobenzophenone (DABP), a crucial parameter for its application in research, drug development, and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a foundational theoretical framework, qualitative solubility inferences based on structural analogues, and a detailed, field-proven experimental protocol for accurate solubility determination in any common laboratory solvent.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."[1][2] this compound (C₁₃H₁₂N₂O) possesses a complex molecular architecture that dictates its interaction with various solvents.
-
Core Structure: The molecule is built on a benzophenone backbone, which is largely nonpolar and hydrophobic. The parent compound, benzophenone, is practically insoluble in water but soluble in organic solvents like ethanol, acetone, ether, and benzene.[3][4]
-
Functional Groups: The key to its solubility behavior lies in the two primary amine (-NH₂) groups located on the phenyl rings. These groups introduce polarity and the capacity for hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors.
-
Positional Isomerism: The ortho (2-position) and para (4'-position) substitution pattern of the amine groups creates an asymmetric distribution of polarity. This asymmetry can influence crystal lattice energy and, consequently, the energy required to solvate the molecule.
Based on these features, it can be predicted that this compound will exhibit poor solubility in water and nonpolar solvents like hexane. Its solubility is expected to be most favorable in polar aprotic solvents that can disrupt the intermolecular hydrogen bonding of the solid DABP and in polar protic solvents that can engage in hydrogen bonding.
Qualitative Solubility Profile
While specific quantitative data for this compound is scarce, a qualitative profile can be inferred from data on structurally similar compounds and general principles. For instance, related compounds like 3,4-Diaminobenzophenone are described as having moderate solubility in organic solvents and limited solubility in water.[5]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (H₂O) | Insoluble | The large, nonpolar benzophenone core dominates, overcoming the hydrogen bonding potential of the two amino groups. |
| Methanol (CH₃OH), Ethanol (C₂H₅OH) | Sparingly to Moderately Soluble | The solvent's ability to hydrogen bond can solvate the amine groups, but the nonpolar backbone limits high solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating both the polar amine groups and the aromatic backbone. |
| Acetone, Acetonitrile | Moderately Soluble | These solvents are polar but less effective at hydrogen bonding than DMSO or DMF, resulting in moderate solvating power. | |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The high polarity of the diaminobenzophenone structure is incompatible with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Sparingly to Moderately Soluble | These solvents have moderate polarity and can interact with the aromatic system, but lack hydrogen bonding capability. |
Experimental Protocol for Quantitative Solubility Determination
Given the absence of published quantitative data, an empirical determination is necessary. The following protocol describes the robust and widely accepted equilibrium shake-flask method. This method ensures the solution has reached saturation, providing a trustworthy and reproducible solubility value.
Step-by-Step Methodology
-
Preparation of Supersaturated Mixture:
-
Add an excess amount of solid this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed, chemically inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid remains undissolved to be clearly visible after equilibration.
-
-
Equilibration:
-
Place the sealed vial in an isothermal environment, such as a shaker bath or stirring plate, set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete saturation. Causality Insight: This extended period is critical to overcome kinetic barriers to dissolution, ensuring the measured concentration represents the true thermodynamic solubility limit.
-
-
Phase Separation:
-
Remove the vial from agitation and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the excess solid, use either centrifugation or filtration.
-
Centrifugation: Centrifuge the vial at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the solid.
-
Filtration: Use a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to draw the supernatant. Trustworthiness Check: Pre-saturate the filter by passing a small amount of the solution through it and discarding the initial filtrate. This prevents the filter from adsorbing the solute and artificially lowering the measured concentration.
-
-
-
Quantification of Solute:
-
Carefully extract a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared with known standards.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Factors Influencing Solubility
Several external factors can significantly alter the measured solubility of this compound:
-
Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of DABP is expected to increase with rising temperature.[6] For any reported solubility value, the corresponding temperature must be specified.
-
pH: The two amine groups on the DABP molecule are basic. In acidic aqueous solutions, these groups can be protonated to form ammonium salts. This ionization dramatically increases polarity and, consequently, solubility in water. Therefore, the solubility of DABP in aqueous buffers will be highly pH-dependent.
-
Purity of Compound and Solvent: Impurities in either the solid DABP or the solvent can affect the measured solubility. The presence of highly soluble impurities can lead to an overestimation, while less soluble impurities can have the opposite effect.
Conclusion
While direct quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. It is characterized as a polar molecule, sparingly soluble in polar protic solvents, and likely highly soluble in polar aprotic solvents like DMSO and DMF, with poor solubility in water and nonpolar media. For any application requiring precise solubility values, the empirical determination is essential. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating system for researchers to generate this critical data, ensuring the accuracy and success of their experimental work.
References
-
O'Connell, J. P., & Haile, J. M. (2005). Thermodynamics: Fundamentals for Applications. Cambridge University Press. [Link]
-
University of California, Davis. (n.d.). Experiment 1: Determination of Solubility. Chem 118A Laboratory Manual. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem Compound Summary for CID 3102. [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]
-
Wikipedia. (n.d.). Benzophenone. [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. CAS 39070-63-8: 3,4-Diaminobenzophenone | CymitQuimica [cymitquimica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to 2,4'-Diaminobenzophenone: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Isomeric Landscape of Diaminobenzophenones
The study of diaminobenzophenones reveals a fascinating landscape of isomeric diversity, with each positional isomer exhibiting unique chemical characteristics and applications. While isomers such as 3,4'- and 4,4'-diaminobenzophenone are well-documented and widely utilized as precursors in the synthesis of polymers and pharmaceuticals, the 2,4'-isomer, (2-aminophenyl)(4-aminophenyl)methanone, remains a less-explored entity in the scientific literature. This guide endeavors to provide a comprehensive technical overview of 2,4'-diaminobenzophenone, acknowledging the limited specific data and supplementing it with reasoned theoretical pathways and comparative analysis with its better-known isomers. Our objective is to equip researchers with a foundational understanding and practical insights into this intriguing molecule.
Section 1: Physicochemical and Structural Characteristics
This compound is an organic compound with the chemical formula C₁₃H₁₂N₂O. Structurally, it is a diaryl ketone featuring two amino groups substituted on the two phenyl rings at the 2- and 4'-positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14963-42-9 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₂N₂O | [5] |
| Molecular Weight | 212.25 g/mol | --- |
| Melting Point | 129-130 °C | --- |
| Boiling Point | 464.7 °C (Predicted) | [5] |
| Flash Point | 464.7 °C (Predicted) | [5] |
Section 2: Synthesis Methodologies - A Theoretical and Comparative Approach
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be logically envisioned through a two-step process, beginning with the acylation of a suitably substituted benzene derivative, followed by the reduction of nitro intermediates.
Step 1: Friedel-Crafts Acylation
The initial step would involve the Friedel-Crafts acylation of nitrobenzene with 2-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction would yield 2,4'-dinitrobenzophenone. The choice of a nitro-substituted acyl chloride and a nitro-substituted benzene ring is strategic to direct the acylation to the desired positions and to introduce the precursors for the amino groups.
Step 2: Reduction of Dinitrobenzophenone
The subsequent step involves the reduction of the two nitro groups in 2,4'-dinitrobenzophenone to amino groups. This transformation can be effectively achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (Pd/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid.
Diagram 1: Proposed Synthesis of this compound
Sources
2,4'-Diaminobenzophenone safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2,4'-Diaminobenzophenone for Laboratory Professionals
Introduction to this compound
This compound is an aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes, polymers, and pharmaceuticals.[1] Its molecular structure, featuring a benzophenone core with two amino groups, imparts a reactivity that is valuable in various chemical syntheses. However, as with many aromatic amines, this reactivity also presents potential health and safety concerns that necessitate rigorous handling protocols.[1][2] This guide outlines the known and potential hazards associated with this compound and provides detailed procedures for its safe management in a laboratory setting.
Hazard Identification and Toxicological Profile
While comprehensive toxicological data for this compound is not fully available, information from its Safety Data Sheet (SDS) and studies on structurally related compounds, such as other aromatic amines and benzophenone derivatives, allows for a thorough hazard assessment.
Known Hazards
According to available safety data sheets, this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Potential Long-Term and Severe Health Effects
Aromatic amines as a class are associated with more severe health risks, including carcinogenicity and mutagenicity.[1][2] While specific long-term toxicity studies on this compound are limited, the precautionary principle dictates that it should be handled as a substance with potential for such effects until proven otherwise.
-
Carcinogenicity: Studies on other benzophenone compounds have shown some evidence of carcinogenic activity in animal models.[5][6] For instance, benzophenone itself has been linked to increased incidences of kidney and liver tumors in rodents.[5][6]
-
Genotoxicity & Mutagenicity: The genotoxic potential of this compound has not been extensively studied. However, related compounds like 2,4-diaminophenol dihydrochloride have shown mutagenic properties in the Ames test.[7] The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[8]
-
Reproductive Toxicity: There is a lack of specific data on the reproductive toxicity of this compound. Studies on other benzophenone derivatives have suggested potential reproductive effects, highlighting the need for caution.[9]
Risk Assessment and Control Measures
A thorough risk assessment should be conducted before any work with this compound commences. This involves evaluating the quantity of substance being used, the nature of the experimental procedures, and the potential for exposure.
Risk Assessment Workflow
Experimental Protocol for a Small Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on two pairs of chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator. [10]3. Containment: Gently cover the spilled powder with a chemical spill absorbent powder, working from the outside in to minimize dust generation. [11]4. Absorption: For any liquid solution, use absorbent pads to soak up the material. [12]5. Collection: Carefully scoop the absorbed material into a labeled, sealable plastic bag or container for hazardous waste. [11]6. Decontamination: Wipe the spill area with a wet paper towel or a suitable decontamination solution. [13]Place all cleaning materials into the hazardous waste container.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
-
Hygiene: Remove PPE and wash hands thoroughly.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. [14]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable chemical intermediate that can be handled safely with the appropriate precautions. A comprehensive understanding of its known and potential hazards, coupled with the consistent implementation of robust engineering controls, administrative protocols, and the correct use of personal protective equipment, is paramount for the protection of laboratory personnel. This guide provides a framework for the safe handling of this compound, which should be adapted to the specific requirements of individual laboratory procedures.
References
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
-
Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs.
-
Michigan State University College of Engineering. Standard Operating Procedure for a Chemical Spill.
-
University of British Columbia. Hazardous Drugs Spill Clean Up.
-
American Chemical Society. Guide for Chemical Spill Response.
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
-
SKC Ltd. TEST KIT Instructions Aromatic Amines.
-
Uline. Chemical Resistant Glove Guide.
-
Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
-
International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
-
Food and Agriculture Organization of the United Nations. 4.7 2,4-D (020) (T)**.
-
National Toxicology Program. NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,4-Diaminophenol Dihydrochloride (CAS NO. 137-09-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed.
-
Galen Enterprise LLC. Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.
-
Cosmetic Ingredient Review. Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics.
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
-
Cosmetic Ingredient Review. 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet.
-
PubMed. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
-
XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals.
-
SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.
-
Genes and Environment. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association.
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
-
University of California, Berkeley. OSHA Glove Selection Chart.
-
ResearchGate. Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment.
-
Kerbl. Chemical resistant gloves.
-
National Toxicology Program. Carcinogenesis studies of benzophenone in rats and mice.
-
PubMed. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies).
-
PubMed. Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods.
-
PubMed. Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone.
-
PubMed. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1.
-
MDPI. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1.
-
European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts.
-
GOV.UK. HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity.
-
IDEAS/RePEc. Evaluation by the Ames Assay of the Mutagenicity of UV Filters Using Benzophenone and Benzophenone-1.
-
PubMed. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures.
-
PubMed. NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05.
-
Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test.
-
Sigma-Aldrich. 4,4'-Diaminobenzophenone 97 611-98-3.
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. international.skcinc.com [international.skcinc.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Carcinogenesis studies of benzophenone in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,4-Diaminophenol Dihydrochloride (CAS NO. 137-09-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. egr.msu.edu [egr.msu.edu]
- 13. skcltd.com [skcltd.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Technical Guide to the Research Applications of 2,4'-Diaminobenzophenone: A Versatile Scaffold for Medicinal Chemistry and Polymer Science
Introduction: The Benzophenone Scaffold and the Untapped Potential of the 2,4'-Diamino Isomer
The benzophenone framework is a cornerstone in organic and medicinal chemistry, recognized for its prevalence in both natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific, yet relatively underexplored derivative: 2,4'-diaminobenzophenone. While its isomers, particularly 4,4'-diaminobenzophenone, have been more extensively studied as monomers for high-performance polymers, the asymmetric this compound presents a unique chemical architecture. This asymmetry can be exploited to generate novel molecular entities with distinct properties, offering exciting opportunities in both materials science and drug discovery.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential research applications of this compound. We will delve into its prospective use as a key building block in the synthesis of advanced polyimides and as a foundational scaffold for the development of novel therapeutic agents. The methodologies presented herein are grounded in established chemical principles and aim to provide a solid framework for future research endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a starting material is paramount for its successful application in synthesis and product development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source/Method |
| CAS Number | 14963-42-9 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₃H₁₂N₂O | --- |
| Molecular Weight | 212.25 g/mol | --- |
| Appearance | Predicted to be a yellow to brown crystalline solid | Inferred from isomers |
| Melting Point | Not widely reported; predicted to be in the range of its isomers (e.g., 3,4'-isomer: 121-122 °C) | [2] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. | --- |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The protons of the amino groups will likely appear as broad singlets, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will display signals for the 13 carbon atoms. The carbonyl carbon will be the most downfield signal (typically >190 ppm). The aromatic carbons will appear in the range of 110-150 ppm.
-
IR Spectroscopy: Key characteristic peaks are expected for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹) and the C=O stretching of the ketone (around 1630-1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 212.25.
Proposed Synthesis of this compound
A robust and scalable synthesis is the gateway to unlocking the potential of any chemical scaffold. While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be designed based on well-established named reactions in organic chemistry, such as the Friedel-Crafts acylation. The following is a proposed multi-step synthesis.
Sources
Methodological & Application
Application Notes and Protocols: Leveraging 2,4'-Diaminobenzophenone for Advanced Polyimide Synthesis
Introduction: The Strategic Advantage of Asymmetry in Polyimide Monomers
Polyimides are a cornerstone of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of these materials are intricately linked to the molecular structure of their monomeric precursors: a dianhydride and a diamine. While symmetric diamines have been extensively studied, the use of unsymmetrical monomers, such as 2,4'-Diaminobenzophenone (2,4'-DABP), offers a unique avenue for tailoring polymer properties. The irregular, non-linear structure imparted by 2,4'-DABP disrupts chain packing, which can lead to enhanced solubility and modified thermal characteristics compared to its symmetric counterparts.[1][2]
This guide provides a comprehensive overview of the application of 2,4'-DABP in polyimide synthesis, detailing the scientific rationale, experimental protocols, and expected material properties. It is intended for researchers and professionals in materials science and drug development who are looking to explore novel polyimide structures with tailored performance profiles.
Causality of Monomer Choice: Why this compound?
The selection of 2,4'-DABP as a diamine monomer is a deliberate choice to introduce asymmetry into the polyimide backbone. This has several predictable consequences on the final polymer's properties:
-
Enhanced Solubility: The irregular structure resulting from the ortho and para linkages of the amine groups in 2,4'-DABP hinders the efficient packing of polymer chains. This reduction in intermolecular order often leads to improved solubility in organic solvents, a significant advantage for processing and fabrication of films and coatings.[1]
-
Modified Thermal Properties: The glass transition temperature (Tg) of a polyimide is a critical indicator of its operational temperature range. The isomeric position of the amino groups in the diamine has a pronounced effect on the Tg. Polyimides derived from para-substituted diamines generally exhibit the highest Tg due to their rigid and linear structures. In contrast, meta- and ortho-linkages, such as those introduced by 2,4'-DABP, can increase chain flexibility and alter the Tg. The presence of the electron-withdrawing carbonyl group in the benzophenone moiety also influences the polymer's thermal and thermo-oxidative stability.[1]
-
Tailorable Mechanical and Dielectric Properties: The disruption of chain packing can also influence the mechanical and dielectric properties of the resulting polyimide. While a high degree of order often correlates with high tensile strength and modulus, the enhanced processability of soluble polyimides derived from unsymmetrical diamines can lead to the formation of high-quality, defect-free films with excellent overall performance. Furthermore, the introduction of asymmetry can lower the dielectric constant by increasing free volume within the polymer matrix.[2]
Experimental Protocols: A Step-by-Step Guide to Synthesis
The synthesis of polyimides from 2,4'-DABP follows the well-established two-step polycondensation method. This involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step (imidization) to form the final polyimide.
Protocol 1: Synthesis of Poly(amic acid) from 2,4'-DABP and Pyromellitic Dianhydride (PMDA)
This protocol details the synthesis of the poly(amic acid) precursor, the crucial first step in polyimide formation.
Materials:
-
This compound (2,4'-DABP) (M.W. 212.24 g/mol )
-
Pyromellitic dianhydride (PMDA) (M.W. 218.12 g/mol )
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, mechanical stirrer, nitrogen inlet)
Procedure:
-
In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,4'-DABP (2.122 g, 10 mmol) in anhydrous DMAc (40 mL).
-
Stir the mixture at room temperature under a slow stream of nitrogen until the diamine has completely dissolved.
-
Gradually add solid PMDA (2.181 g, 10 mmol) to the diamine solution over 30 minutes. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution can be stored under refrigeration for short periods before proceeding to the imidization step.
Workflow for Poly(amic acid) Synthesis
Caption: Workflow for the synthesis of poly(amic acid).
Protocol 2: Imidization of Poly(amic acid) to Polyimide
This protocol describes two common methods for converting the poly(amic acid) precursor into the final polyimide: thermal imidization and chemical imidization.
Method A: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the coated glass plate in a vacuum oven and heat according to the following schedule:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Method B: Chemical Imidization
-
To the poly(amic acid) solution from Protocol 1, add a mixture of acetic anhydride (4.08 g, 40 mmol) and pyridine (3.16 g, 40 mmol) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1 hour, and then heat to 120°C for 4 hours.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the solid polyimide by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C for 12 hours.
Imidization Workflow
Sources
Application Note: A Validated Protocol for the Synthesis of 2,4'-Diaminobenzophenone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive, field-validated protocol for the synthesis of 2,4'-Diaminobenzophenone, a crucial intermediate in the development of pharmaceuticals and advanced polymers. The synthesis is achieved through a robust two-step process: an initial Friedel-Crafts acylation followed by a chemical reduction. We detail the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into process optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.
Introduction and Scientific Rationale
This compound is a key structural motif in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of high-performance polymers and are investigated for various pharmacological activities. The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1][2]
However, a direct Friedel-Crafts acylation involving two aromatic amines presents a significant chemical challenge. The lone pair of electrons on the nitrogen atom of an amine makes it a Lewis base. This basicity leads to a non-productive reaction with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), forming a stable complex. This complex deactivates the aromatic ring towards the desired electrophilic substitution.[3]
To circumvent this, our protocol employs a strategic approach:
-
Friedel-Crafts Acylation: We utilize aniline and 2-nitrobenzoyl chloride as starting materials. The amino group on aniline is a powerful activating group that directs the acylation, while the nitro group on the benzoyl chloride serves as a masked amino group, which does not interfere with the Lewis acid catalyst.[4]
-
Nitro Group Reduction: The resulting intermediate, 4'-Amino-2-nitrobenzophenone, is then subjected to a chemical reduction to convert the nitro group into the second desired amino group, yielding the final product.
This methodology not only bypasses the inherent limitations of acylating anilines directly but also serves as an excellent case study in strategic functional group manipulation in complex organic synthesis.
Overall Synthetic Workflow
The synthesis proceeds in two distinct experimental stages, as illustrated in the workflow diagram below.
Caption: High-level workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Part A: Synthesis of 4'-Amino-2-nitrobenzophenone
This stage involves the electrophilic aromatic substitution of aniline with an acylium ion generated from 2-nitrobenzoyl chloride and aluminum chloride.
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount |
| Aniline | 93.13 | 0.050 | 1.0 | 4.66 g (4.57 mL) |
| 2-Nitrobenzoyl chloride | 185.56 | 0.050 | 1.0 | 9.28 g |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 0.125 | 2.5 | 16.67 g |
| Anhydrous Dichloromethane (DCM) | - | - | - | 150 mL |
| Crushed Ice | - | - | - | ~300 g |
| Concentrated Hydrochloric Acid (HCl) | - | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |
| Brine (Saturated NaCl) | - | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure all glassware is thoroughly dried in an oven and assembled while hot under a nitrogen or argon atmosphere to maintain anhydrous conditions.[5]
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (16.67 g). Cool the resulting suspension to 0-5 °C using an ice-water bath. Causality: Adding the Lewis acid to the solvent first and cooling the mixture prepares the catalyst for the reaction and helps control the initial exothermic complex formation with the acyl chloride.
-
Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (9.28 g) in 25 mL of anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C. The formation of the bright yellow-orange acylium ion complex should be visible.
-
Aniline Addition: After the complete addition of the acyl chloride, dissolve aniline (4.57 mL) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.
-
Work-up and Quenching: Cool the reaction flask back down in an ice bath. Carefully and slowly pour the reaction mixture into a 1 L beaker containing ~300 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the dark-colored complex fully decomposes.[6] Causality: This hydrolyzes the aluminum complexes and protonates the product, moving it into the aqueous phase while also separating it from unreacted starting materials.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of DCM.
-
Neutralization and Isolation: Combine all organic layers. The product at this stage may be complexed. To isolate the neutral product, wash the combined organic layers with water, followed by a careful wash with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4'-Amino-2-nitrobenzophenone, which can be used directly in the next step or purified further.
Part B: Synthesis of this compound
This stage reduces the nitro group of the intermediate to an amine using tin(II) chloride, a classic method for this transformation.
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount |
| 4'-Amino-2-nitrobenzophenone (Crude) | 242.23 | ~0.050 | 1.0 | From Part A |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 0.175 | 3.5 | 39.5 g |
| Ethanol | - | - | - | 200 mL |
| Concentrated Hydrochloric Acid (HCl) | - | - | - | 10 mL |
| Sodium Hydroxide (NaOH) Solution (5 M) | - | - | - | As needed (~200-300 mL) |
| Ethyl Acetate | - | - | - | 3 x 100 mL |
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 4'-Amino-2-nitrobenzophenone from Part A in ethanol (200 mL). Add the tin(II) chloride dihydrate (39.5 g) and concentrated HCl (10 mL).
-
Reduction Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator. To the remaining slurry, add ~100 mL of water and cool the mixture in an ice bath. Slowly and carefully add 5 M sodium hydroxide solution with vigorous stirring to neutralize the acid and precipitate the tin salts. The pH should be adjusted to >10. Causality: Basification is critical to deprotonate the amine product, making it insoluble in water and extractable into an organic solvent, while the tin forms insoluble hydroxides.
-
Extraction: Filter the mixture through a pad of celite to remove the tin hydroxides, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization
The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.[7]
-
Expected Yield: 60-75% over two steps.
-
Appearance: Yellow to light brown crystalline solid.
-
Melting Point: Characterize the purified product by measuring its melting point and comparing it to literature values.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mechanistic Insight: The Friedel-Crafts Acylation
The core of this synthesis is the electrophilic aromatic substitution (EAS) mechanism of the Friedel-Crafts acylation.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
The Lewis acid, AlCl₃, abstracts the chloride from the acyl chloride to form a resonance-stabilized acylium ion.[8] This potent electrophile is then attacked by the electron-rich aniline ring (acting as a nucleophile) to form an arenium ion intermediate (sigma complex). A proton is subsequently lost to restore aromaticity, yielding the ketone product, which remains complexed to the AlCl₃ catalyst until the aqueous work-up.
Safety and Handling
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood, wear appropriate PPE, and work quickly in a dry environment.[2][5]
-
Acyl Chlorides & Solvents: 2-Nitrobenzoyl chloride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen. All handling must be performed in a well-ventilated fume hood.
-
Acids and Bases: Concentrated HCl and 5 M NaOH are highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.
-
General: Always wear safety goggles, a lab coat, and chemical-resistant gloves when performing this protocol.
References
-
University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
PrepChem.com. Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Quora. Is the Friedel-Crafts acylation of aniline difficult?. [Link]
-
Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Google Patents. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
-
University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]
-
Organic Syntheses. 2-aminobenzophenone. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. [Link]
- Google Patents. Process for the preparation of substituted 2-amino-benzophenones.
- Google Patents.
-
Asian Journal of Organic & Medicinal Chemistry. A Review on Synthesis and Biological Activity of 2-Aminobenzophenones. [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Organic Preparations and Procedures International. An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole. [Link]
- Google Patents. Synthetic method of 3, 4-diamino-benzophenone.
- Google Patents. Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
- Google Patents.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4,4'-Diaminobenzophenone | 611-98-3 [chemicalbook.com]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for 2,4'-Diaminobenzophenone Derivatives in Medicinal Chemistry
Introduction: The Emergence of 2,4'-Diaminobenzophenone Derivatives as Potent Antimitotic Agents
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities.[1] Within this class, derivatives of this compound have garnered significant attention as promising anticancer agents. Their mechanism of action often involves the disruption of microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization.[2] This mode of action is shared with clinically successful anticancer drugs like paclitaxel and the vinca alkaloids.[3]
These compounds act as antimitotic agents, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis, or programmed cell death.[2] This targeted approach on a fundamental process of rapidly dividing cancer cells makes the this compound scaffold a highly attractive starting point for the development of novel cancer therapeutics.
This guide provides a comprehensive overview of the synthesis and biological evaluation of a representative this compound derivative, (2-amino-5-chlorophenyl)(4'-methoxyphenyl)methanone, which has demonstrated potent antimitotic and tubulin polymerization inhibitory activity.[2] Detailed, field-proven protocols for its synthesis, and subsequent in vitro evaluation are presented to enable researchers to explore the potential of this promising class of compounds.
Chemical Synthesis Workflow
The synthesis of the target this compound derivative is a multi-step process that begins with readily available starting materials. The following diagram illustrates the general synthetic workflow.
Caption: Synthetic route for a representative this compound derivative.
Protocol 1: Synthesis of (2-Amino-5-chlorophenyl)(4'-methoxyphenyl)methanone
This protocol details the synthesis of a representative this compound derivative, a potent inhibitor of tubulin polymerization.
Materials and Equipment:
-
2-Chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anisole
-
Aluminum chloride (AlCl₃)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 2-Chloro-5-nitrobenzoyl chloride
-
In a round-bottom flask, suspend 2-chloro-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-5-nitrobenzoyl chloride is used directly in the next step.
Step 2: Friedel-Crafts Acylation to form (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone
-
Dissolve anisole (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Add a solution of 2-chloro-5-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 3: Reduction to (2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone
-
Dissolve (2-chloro-5-nitrophenyl)(4-methoxyphenyl)methanone (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (5-10 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully neutralize it with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization from ethanol or by column chromatography to yield (2-amino-5-chlorophenyl)(4-methoxyphenyl)methanone.
Biological Evaluation: Unraveling the Antimitotic Mechanism
The anticancer potential of the synthesized this compound derivatives is primarily attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The following protocols are standard methods to evaluate these biological activities.
Mechanism of Action: Disruption of Microtubule Dynamics
The diagram below illustrates how this compound derivatives interfere with the dynamic instability of microtubules, a process essential for the formation of the mitotic spindle during cell division.
Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay quantitatively measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.[4][5]
Materials and Reagents:
-
Purified tubulin (>99%, e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Nocodazole or Combretastatin A-4)
-
Negative control (DMSO vehicle)
-
Black 96-well microplate, non-binding surface
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths suitable for the reporter dye (e.g., 360 nm excitation/450 nm emission for DAPI)
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a polymerization buffer containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 15%), and the fluorescent reporter dye at the recommended concentration.
-
Prepare serial dilutions of the test compound and controls in polymerization buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add 50 µL of the serially diluted test compounds, positive control, and negative control to the appropriate wells.
-
To initiate the reaction, add 50 µL of the 2x tubulin solution to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the negative control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and vehicle (DMSO) as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cancer cells treated with the test compound, providing evidence for G2/M arrest.[1][8]
Materials and Reagents:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (including a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantitative Data Summary
The following table summarizes the biological activity of a series of 2-aminobenzophenone derivatives as reported in the literature, demonstrating their potent antimitotic and cytotoxic effects.[2]
| Compound | R¹ | R² | Tubulin Polymerization Inhibition IC₅₀ (µM) | Cytotoxicity GI₅₀ (µM) against various cancer cell lines |
| 1 | H | H | > 40 | 0.01 - 0.1 |
| 2 | 5-Cl | H | 2.1 | 0.002 - 0.008 |
| 3 | 5-Cl | 4'-OCH₃ | 1.8 | 0.001 - 0.004 |
| Combretastatin A-4 | - | - | 2.4 | 0.003 - 0.009 |
Data is representative and compiled from published studies for illustrative purposes.
References
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. ([Link])
-
Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., Lo, Y. K., Chang, Y. L., Chang, C. M., & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. ([Link])
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ([Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. maxanim.com [maxanim.com]
- 5. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Application Note: A High-Yield, Three-Step Synthesis of 2,4'-Diaminobenzophenone for Pharmaceutical Research
Abstract
2,4'-Diaminobenzophenone (2,4'-DABP) is a valuable unsymmetrical aromatic ketone that serves as a critical structural motif and starting material for a variety of heterocyclic compounds, including quinazolines, acridones, and benzodiazepines, which are significant in medicinal chemistry.[1][2] This application note provides a detailed, reliable, and high-yield three-step protocol for the synthesis of 2,4'-DABP. The strategy employs a regioselective Friedel-Crafts acylation, followed by standard deprotection and reduction steps. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, causal explanations for methodological choices, and integrated validation checkpoints to ensure reproducibility and high purity of the final product.
Introduction and Synthetic Strategy
The synthesis of unsymmetrical diaryl ketones, particularly those with reactive amino functionalities, presents challenges in controlling regioselectivity and preventing undesirable side reactions.[1][3] Direct acylation of aniline, for instance, is often complicated by the reaction of the amino group with the Lewis acid catalyst.[4] To circumvent these issues, this protocol adopts a robust three-step approach beginning with readily available commercial reagents.
The core strategy involves:
-
Regiocontrolled Friedel-Crafts Acylation: Acetanilide, a protected form of aniline, is acylated with 2-nitrobenzoyl chloride. The N-acetyl group serves a dual purpose: it protects the amine from the Lewis acid and acts as a potent ortho,para-director, favoring the formation of the desired 4'-substituted product with high selectivity.[1]
-
Amine Deprotection: The resulting intermediate, 4'-acetamido-2-nitrobenzophenone, undergoes acid-catalyzed hydrolysis to remove the acetyl protecting group, revealing the free amine at the 4'-position.
-
Nitro Group Reduction: The final step involves the selective reduction of the nitro group to an amine using catalytic hydrogenation, a clean and efficient method that yields the target this compound with high purity.[5][6]
This sequence ensures precise control over the placement of the amino groups, leading to a high overall yield of the target isomer.
Diagram 1: Overall synthetic workflow for this compound.
Part I: Friedel-Crafts Acylation of Acetanilide
Mechanistic Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of acetanilide. The acetamido group (-NHCOCH₃) is a strong activating group that directs the incoming electrophile to the para position due to steric hindrance at the ortho positions, ensuring the formation of the desired 4'-substituted isomer.
Diagram 2: Simplified mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
Acetanilide (1.0 eq)
-
2-Nitrobenzoyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Carbon Disulfide (CS₂) (anhydrous)
-
Hydrochloric Acid (HCl), 6M
-
Ice
-
Ethanol for recrystallization
Procedure:
-
Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.
-
Reagent Addition: Charge the flask with acetanilide (13.5 g, 0.1 mol) and 150 mL of anhydrous carbon disulfide. Begin stirring to form a suspension.
-
Catalyst Addition: Cool the flask in an ice-water bath. Cautiously add anhydrous aluminum chloride (33.4 g, 0.25 mol) in small portions over 30 minutes. The mixture will become thick and turn a reddish-brown color.
-
Acyl Chloride Addition: Prepare a solution of 2-nitrobenzoyl chloride (19.5 g, 0.105 mol) in 50 mL of anhydrous CS₂. Add this solution dropwise from the funnel to the stirred reaction mixture over 45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture on a water bath for 3 hours. The evolution of HCl gas should be observed.
-
Work-up: Cool the reaction mixture back to room temperature and carefully pour it onto a mixture of 400 g of crushed ice and 100 mL of 6M HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.[8]
-
Isolation: The carbon disulfide can be removed by steam distillation or carefully on a rotary evaporator (ensure proper ventilation). The crude solid product will precipitate in the aqueous layer.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from 95% ethanol to yield pure 4'-acetamido-2-nitrobenzophenone as pale yellow crystals.
Validation:
-
TLC Monitoring: Monitor reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product spot should appear with a lower Rf value than acetanilide.
-
Expected Yield: 75-85%.
Part II: Acid-Catalyzed Hydrolysis of the Acetamido Group
Rationale
The acetyl group installed for protection and directing purposes must be removed to yield the free amine. Acid-catalyzed hydrolysis is a standard and effective method for cleaving the amide bond to regenerate the amine and produce acetic acid as a byproduct.[8]
Experimental Protocol
Materials:
-
4'-Acetamido-2-nitrobenzophenone (1.0 eq)
-
Sulfuric Acid (H₂SO₄), 70% v/v solution
-
Ethanol
-
Sodium Hydroxide (NaOH) solution, 10% w/v
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the 4'-acetamido-2-nitrobenzophenone (20.0 g, 0.07 mol) from the previous step.
-
Reaction: Add 100 mL of a 70% aqueous sulfuric acid solution and 30 mL of ethanol. Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 300 g of crushed ice.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with 10% NaOH solution until the pH is approximately 7-8. The product, 4'-amino-2-nitrobenzophenone, will precipitate as a bright yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60°C. The product is typically of high purity but can be recrystallized from an ethanol/water mixture if needed.
Validation:
-
TLC Monitoring: The disappearance of the starting material and the appearance of a more polar product spot confirms reaction completion.
-
Expected Yield: 90-97%.
Part III: Catalytic Reduction of the Nitro Group
Rationale
The final transformation is the reduction of the 2-nitro group to a 2-amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. It is highly efficient, proceeds under mild conditions, and avoids the use of stoichiometric heavy metal reductants (like Sn or Fe), which can complicate purification.[5][6]
Experimental Protocol
Materials:
-
4'-Amino-2-nitrobenzophenone (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (2-3 mol%)
-
Methanol (reagent grade)
-
Hydrogen (H₂) gas
Procedure:
-
Setup: Place 4'-amino-2-nitrobenzophenone (12.1 g, 0.05 mol) into a suitable hydrogenation vessel (e.g., a Parr shaker bottle).
-
Catalyst & Solvent: Add 150 mL of methanol. Carefully add the 10% Pd/C catalyst (approx. 0.5 g) under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 40-50 psi.
-
Reaction: Begin vigorous stirring or shaking at room temperature. The reaction is exothermic and may require gentle cooling initially. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 3-5 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with small portions of methanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is this compound. It can be recrystallized from ethanol or an ethyl acetate/hexane mixture to obtain a highly pure, crystalline product.
Validation:
-
Color Change: A distinct color change from yellow (nitro compound) to a lighter shade or off-white indicates the reduction is proceeding.
-
Expected Yield: 95-99%.
Characterization and Data Summary
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Characteristics for this compound |
| Appearance | Light yellow to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.5-6.5 (m, 8H, Ar-H), 6.0-5.5 (br s, 2H, -NH₂), 5.0-4.5 (br s, 2H, -NH₂) |
| IR (ATR, cm⁻¹) | 3450-3200 (N-H stretching), 1640 (C=O stretching), 1600, 1580 (C=C aromatic stretching) |
| Mass Spec (EI) | m/z: 212 [M]⁺, fragments corresponding to loss of amino and carbonyl groups |
Overall Synthesis Performance
| Step | Starting Material | Product | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |
| 1 | Acetanilide (13.5 g) | 4'-Acetamido-2-nitrobenzophenone | 28.4 g | 22.7 g | 80% |
| 2 | 4'-Acetamido-2-nitrobenzophenone (22.7 g) | 4'-Amino-2-nitrobenzophenone | 19.4 g | 18.2 g | 94% |
| 3 | 4'-Amino-2-nitrobenzophenone (18.2 g) | This compound | 16.0 g | 15.5 g | 97% |
| Overall | ~72% |
Conclusion
This application note details a robust and high-yielding three-step synthesis for this compound. The methodology leverages a regioselective Friedel-Crafts acylation controlled by a protecting group, followed by efficient deprotection and reduction steps. Each stage includes clear justifications and validation checkpoints, ensuring that researchers can reliably produce this key intermediate with high purity for applications in pharmaceutical and materials science.
References
- BenchChem.
- BenchChem. A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis.
- Jetir.Org.
- Chaudhary, S., et al. A Mini-Review on Synthetic Strategies for 2-Aminobenzophenone: A Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry.
- Organic Syntheses. 2-Aminobenzophenone.
- PMC, NIH.
- TSI Journals. Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214).
- Google Patents. Synthetic method of 3, 4-diamino-benzophenone.
- Ayyangar, N. R., et al. An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole.
- Nowacki, M. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
- ResearchGate. Friedel‐Crafts acylation with various amides and mesitylene.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4'-Diaminobenzophenone
Introduction: The Strategic Importance of 2,4'-Diaminobenzophenone in Heterocyclic Synthesis
This compound is a versatile precursor in synthetic organic and medicinal chemistry. Its unique bifunctional nature, possessing two electronically distinct amino groups and a central benzophenone core, offers a rich platform for the construction of a diverse array of heterocyclic systems. The amino group at the 2-position is ortho to the carbonyl, making it sterically hindered but perfectly positioned for intramolecular cyclization reactions to form five, six, and seven-membered rings. The 4'-amino group, being electronically coupled to the second aromatic ring, provides a reactive site for further functionalization, polymerization, or modulation of the final compound's physicochemical properties.
This guide provides an in-depth exploration of the synthetic utility of this compound as a precursor for three major classes of pharmacologically relevant heterocycles: 1,4-benzodiazepines, quinazolines, and acridones. The protocols and discussions herein are designed for researchers and professionals in drug discovery and development, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations for successful synthesis.
Part 1: Synthesis of 1,4-Benzodiazepine Derivatives
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with anxiolytic, anticonvulsant, and hypnotic properties.[1][2] The synthesis from 2-aminobenzophenones is a cornerstone of their production.
Causality of the Synthetic Strategy
The classical approach to synthesizing 1,4-benzodiazepin-2-ones from 2-aminobenzophenones involves a two-step sequence: acylation of the 2-amino group with a haloacetyl halide, followed by ammonolysis and intramolecular cyclization. The ortho-amino group's nucleophilicity is key to the initial acylation, while the carbonyl group activates the aromatic ring and provides the electrophilic center for the final ring closure. The 4'-amino group on our specific precursor adds a layer of complexity. Its higher reactivity compared to the sterically hindered 2-amino group means it could preferentially react with the acylating agent. Therefore, a one-pot approach under controlled conditions is often preferable to minimize side reactions and simplify the workflow.
Visualizing the Workflow
Caption: One-pot synthesis of a 1,4-benzodiazepine derivative.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for 2-aminobenzophenones.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 212 mg) in anhydrous tetrahydrofuran (THF, 15 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromoacetyl bromide (1.1 mmol, 0.095 mL) in THF (5 mL) dropwise over 15 minutes. The steric hindrance around the 2-amino group and the controlled temperature favor acylation at this position over the more exposed 4'-amino group.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the formation of the intermediate, 2-(2-bromoacetamido)-4'-aminobenzophenone, by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.
-
Cyclization: To the reaction mixture, add an additional portion of K₂CO₃ (2.8 mmol, 387 mg) followed by the dropwise addition of concentrated ammonium hydroxide solution (25%, 2.0 mmol, ~0.25 mL).
-
Completion: Stir the mixture vigorously at room temperature for 15-20 hours. The reaction progress can be monitored by TLC until the intermediate spot disappears.
-
Work-up and Purification: Add deionized water (40 mL) to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with 0.1 N HCl (2 x 20 mL) to remove any unreacted starting material, followed by a brine wash (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallization: Purify the resulting crude solid by recrystallization from acetone or ethanol to yield the desired 7-(4-aminophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a crystalline solid.
Data Summary
| Entry | Starting Material | Key Reagents | Solvent | Yield | Ref. |
| 1 | 2-Aminobenzophenone | Bromoacetyl bromide, NH₄OH, K₂CO₃ | THF | ~88% | |
| 2 | This compound | Bromoacetyl bromide, NH₄OH, K₂CO₃ | THF | 75-85% (Expected) | - |
Part 2: Synthesis of Quinazoline Derivatives
Quinazolines and their oxidized counterparts, quinazolinones, are prevalent scaffolds in oncology, with several approved drugs targeting tyrosine kinases.[3][4][5] The synthesis often involves the condensation of a 2-aminobenzophenone with a nitrogen source.
Causality of the Synthetic Strategy
A highly efficient method for synthesizing 2,4-disubstituted quinazolines involves the reaction of a 2-aminobenzophenone with a nitrile in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6] The catalyst activates the nitrile, making it susceptible to nucleophilic attack by the 2-amino group. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinazoline ring. The use of microwave irradiation can significantly accelerate the reaction.[6] For this compound, the 2-amino group is again the key participant in the cyclization, while the 4'-amino group remains as a substituent on the final product, offering a handle for further derivatization.
Visualizing the Reaction Mechanism
Sources
- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
developing farnesyltransferase inhibitors from 2,4'-diaminobenzophenone scaffolds
An In-Depth Guide to the Development of Farnesyltransferase Inhibitors from 2,4'-Diaminobenzophenone Scaffolds
Introduction: Targeting Protein Farnesylation in Disease
Protein farnesyltransferase (FTase) is a critical zinc-containing enzyme that catalyzes the post-translational addition of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CaaX box" motif of specific proteins.[1] This process, known as farnesylation, is essential for anchoring these proteins to the cell membrane, a prerequisite for their biological activity.[2]
One of the most notable substrates of FTase is the Ras protein, a small GTPase that functions as a molecular switch in signal transduction pathways regulating cell growth, differentiation, and survival.[2][3] Oncogenic mutations in Ras genes, found in approximately 25% of all human cancers, lead to a constitutively active protein, driving uncontrolled cell proliferation.[2] Because membrane localization is indispensable for Ras function, inhibiting FTase emerged as a compelling therapeutic strategy to disrupt oncogenic Ras signaling.[2][4][5]
Initial farnesyltransferase inhibitors (FTIs) were peptidomimetics based on the CaaX sequence, often containing a thiol group to coordinate the active site zinc ion. However, concerns over poor bioavailability and potential adverse effects associated with thiols spurred the development of non-thiol, non-peptidic inhibitors.[1] Within this class, the this compound scaffold has been identified as a robust and versatile starting point for designing potent and selective FTIs.[6][7] This guide provides a comprehensive overview of the key methodologies and protocols for the synthesis, biochemical evaluation, and cellular characterization of novel FTIs derived from this scaffold.
Figure 1: The Ras Farnesylation Pathway and Point of Inhibition.
Part I: Synthesis and Chemical Elaboration of the this compound Scaffold
Scientific Rationale: The power of the this compound scaffold lies in its structural rigidity and the synthetic accessibility of its two amino groups. These positions serve as key handles for chemical modification, allowing for a systematic exploration of the chemical space around the core structure. By generating a library of analogs with diverse substituents, researchers can probe the steric, electronic, and hydrophobic requirements of the FTase binding pocket, thereby establishing a robust Structure-Activity Relationship (SAR).[6][8] The goal is to identify substituents that enhance binding affinity and improve drug-like properties. The following protocol outlines a general, yet effective, method for synthesizing and diversifying this scaffold.
Protocol 1: Synthesis of a Representative N-Acyl-2,4'-Diaminobenzophenone Analog
Objective: To synthesize a small library of inhibitors by acylating the amino groups of the this compound core.
Materials:
-
2-Amino-4'-nitrobenzophenone
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Various acid chlorides (e.g., Acetyl chloride, Benzoyl chloride) or Carboxylic acids
-
Coupling agents (e.g., HATU, HBTU) if starting from carboxylic acids
-
Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
Step 1: Reduction of the Nitro Group to Form the Diamine Core
-
Causality: The commercially available 2-amino-4'-nitrobenzophenone is a convenient starting material. The nitro group must be reduced to the corresponding amine to provide the second site for chemical modification. Metal-catalyzed reduction is a classic and efficient method.
-
To a stirred solution of 2-amino-4'-nitrobenzophenone (1.0 eq) in ethanol or a mixture of ethanol/water, add ammonium chloride (5.0 eq).
-
Heat the mixture to reflux (approx. 80°C).
-
Add iron powder (5.0 eq) portion-wise over 30 minutes to control the exothermic reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude this compound. This product is often used in the next step without further purification.
Step 2: Selective Acylation of the Amino Groups
-
Causality: The two amino groups on the benzophenone core have different reactivities due to their electronic environments. This can sometimes be exploited for selective functionalization, but for generating a diverse library, exhaustive acylation is common. An organic base is required to neutralize the HCl generated from the acid chloride.
-
Dissolve the crude this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triethylamine (2.5 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acid chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 3: Purification and Characterization
-
Causality: Purification is essential to remove unreacted starting materials, by-products, and excess reagents, ensuring that the biological data obtained is for the target compound.
-
Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and concentrate to yield the final compound.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Figure 2: General Workflow for FTI Development.
Part II: In Vitro Biochemical Potency Determination
Scientific Rationale: The first critical step in evaluating a new compound is to determine its direct inhibitory effect on the target enzyme. An in vitro biochemical assay provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A non-radioactive, fluorescence-based assay is a safe, sensitive, and high-throughput method for this purpose.[9][10][11] The assay measures the transfer of the farnesyl group to a dansylated peptide, which results in an increase in fluorescence as the peptide moves into a more hydrophobic environment upon farnesylation.[12][13]
Protocol 2: Fluorimetric FTase Activity and Inhibition Assay
Objective: To determine the IC₅₀ values of synthesized this compound analogs against human FTase.
Materials:
-
Recombinant human Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP), lithium salt
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT)
-
Test compounds (inhibitors) dissolved in 100% DMSO
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader (e.g., with excitation at 340 nm and emission at 550 nm)[9][11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution (e.g., 20 nM FTase) in Assay Buffer.
-
Prepare a 2X substrate mix containing FPP (e.g., 1 µM) and Dansyl-GCVLS (e.g., 2 µM) in Assay Buffer.
-
Prepare serial dilutions of the test compounds in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to ensure the final DMSO concentration in the assay is low (≤1%).
-
-
Assay Procedure (96-well format):
-
Self-Validation: Include proper controls in every plate:
-
Positive Control (100% activity): Enzyme + Substrates + Buffer with DMSO (no inhibitor).
-
Negative Control (0% activity): Substrates + Buffer with DMSO (no enzyme).
-
-
Add 25 µL of Assay Buffer containing the test inhibitor at various concentrations (or DMSO for controls) to the appropriate wells.
-
Add 25 µL of the 2X enzyme solution to all wells except the Negative Control wells (add 25 µL of Assay Buffer instead).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate mix to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Negative Control wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | R1 Substituent | R2 Substituent | FTase IC₅₀ (nM) |
| DB-01 | -H | -H | 15,200 |
| DB-02 | -COCH₃ | -COCH₃ | 850 |
| DB-03 | -COPh | -COPh | 120 |
| DB-04 | -CO(4-F-Ph) | -CO(4-F-Ph) | 45 |
| DB-05 | -SO₂(CH₃) | -SO₂(CH₃) | 2,100 |
Table 1: Example of biochemical data for a hypothetical series of this compound analogs.
Part III: Cellular Potency and Cytotoxicity Assessment
Scientific Rationale: While a low IC₅₀ value is essential, it does not guarantee that a compound will be effective in a cellular context. A cell-based assay is a crucial secondary screen to assess a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect. The MTT assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] By treating a cancer cell line (preferably one with a known Ras mutation) with the inhibitors, one can determine the GI₅₀ (concentration for 50% growth inhibition), providing a measure of the compound's cellular potency.
Protocol 3: MTT Cell Proliferation Assay
Objective: To determine the GI₅₀ values of active compounds in a relevant cancer cell line.
Materials:
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)[14]
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-600 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Count the cells and adjust the density to 5,000 cells per 100 µL of complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for an additional 72 hours.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for another 4 hours at 37°C (or overnight) with gentle shaking to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 595 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ value.
-
Data Presentation:
| Compound ID | FTase IC₅₀ (nM) | Cellular GI₅₀ (µM) |
| DB-03 | 120 | 5.8 |
| DB-04 | 45 | 1.2 |
Table 2: Comparison of biochemical and cellular potency for lead compounds.
Part IV: Structure-Activity Relationship (SAR) Insights
Scientific Rationale: The ultimate goal of the preceding experiments is to build a clear understanding of the Structure-Activity Relationship (SAR). By comparing the biochemical and cellular data across a series of structurally related analogs, researchers can deduce which chemical features are critical for activity. Studies on diaminobenzophenone inhibitors have shown that steric, electrostatic, and hydrophobic properties all play key roles in their bioactivity.[6][17][18]
Figure 3: A representative SAR map for the this compound scaffold.
From the example data, several key insights can be drawn:
-
Acylation is Key: The unsubstituted core (DB-01) is inactive, indicating that modification of the amino groups is necessary for binding.
-
Aromatic Acyl Groups are Preferred: Comparing an acetyl group (DB-02) to a benzoyl group (DB-03) shows a significant increase in potency, suggesting a favorable hydrophobic or π-stacking interaction in the binding pocket.
-
Electronic Effects Matter: The addition of an electron-withdrawing fluorine atom to the benzoyl ring (DB-04) further enhances potency, indicating that the electronic properties of the substituent are important for the interaction with FTase.
-
Cellular Potency Correlates with Biochemical Potency: Generally, compounds with lower IC₅₀ values also exhibit greater growth inhibition in cells (e.g., DB-04 vs. DB-03), although differences in cell permeability and metabolism can affect this correlation.
Conclusion
The this compound scaffold represents a valuable platform for the development of novel, non-thiol farnesyltransferase inhibitors. Through a systematic cycle of chemical synthesis, in vitro biochemical testing, and cell-based evaluation, researchers can effectively map the structure-activity relationship and identify potent lead compounds. The protocols and workflows detailed in this guide provide a robust framework for scientists in drug discovery to advance the development of this promising class of therapeutic agents. Future work will focus on optimizing the pharmacokinetic properties of lead compounds to prepare them for in vivo efficacy studies.[16]
References
-
Creative Biolabs. Farnesyltransferase Activity Assay Kit (CAT#: Z01MM2-JL185). Available from: [Link]
-
BioAssay Systems. EnzyFluo™ Farnesyltransferase Activity Assay Kit. Available from: [Link]
-
CD Biosynsis. CD Farnesyltransferase Activity Assay Kit. Available from: [Link]
-
BioAssay Systems. Farnesyltransferase. Available from: [Link]
-
Xie, A., et al. (2009). Three-dimensional quantitative structure-farnesyltransferase inhibition analysis for some diaminobenzophenones. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1220–1228. Available from: [Link]
-
Xie, A., et al. (2009). Three-dimensional Quantitative Structure-Farnesyltransferase Inhibition Analysis for Some Diaminobenzophenones. PubMed. Available from: [Link]
-
Ting, A. Y., et al. (2014). Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications. Bioconjugate Chemistry. Available from: [Link]
-
Schlitzer, M. (2002). Structure based design of benzophenone-based non-thiol farnesyltransferase inhibitors. Current Pharmaceutical Design. Available from: [Link]
-
Du, W., et al. (1999). Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB. Molecular and Cellular Biology. Available from: [Link]
-
CD Biosynsis. CD Farnesyltransferase Inhibitor Screening Kit. Available from: [Link]
-
Schlitzer, M., et al. (2002). Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Wikipedia. Farnesyltransferase inhibitor. Available from: [Link]
-
Kohl, N. E., et al. (1995). Farnesyltransferase inhibitors. Preclinical development. Journal of the National Cancer Institute. Monographs. Available from: [Link]
-
Schlitzer, M., et al. (2000). Design, synthesis and early structure-activity relationship of farnesyltransferase inhibitors which mimic both the peptidic and the prenylic substrate. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Wölfel, E., et al. (2025). Farnesyltransferase inhibitors decrease matrix-vesicle-mediated mineralization in SaOS-2 cells. Molecular and Cellular Biochemistry. Available from: [Link]
-
van der Hoeven, K. J., et al. (2003). Development of farnesyl transferase inhibitors: a review. Anti-cancer Drugs. Available from: [Link]
-
Baum, C., et al. (2003). Preclinical and Clinical Evaluation of Farnesyltransferase Inhibitors. Current Oncology Reports. Available from: [Link]
-
Sun, J., et al. (1998). Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models. Cancer Research. Available from: [Link]
-
Dinsmore, C. J., et al. (1999). The synthesis and biological evaluation of a series of potent dual inhibitors of farnesyl and geranyl-Geranyl protein transferases. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Bohrium. Three-dimensional-quantitative-structure-farnesyltransferase-inhibition-analysis-for-some-diaminobenzophenones. Available from: [Link]
-
Wang, Y., et al. (2001). [Three dimensional quantitative structure-activity relationship of a series of benzocylohepatpyridine farnesyltransferase inhibitors]. Yao Xue Xue Bao. Available from: [Link]
-
ResearchGate. Synthesis of benzophenone derivatives. Available from: [Link]
-
Dawidowski, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available from: [Link]
-
Sci-Hub. Three-dimensional quantitative structure–farnesyltransferase inhibition analysis for some diaminobenzophenones. Available from: [Link]
-
Ghanbarzadeh, S. (2015). 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods. EXCLI Journal. Available from: [Link]
-
Al-Amiery, A. A., et al. (2024). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Ghanbarzadeh, S., et al. (2015). 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods. EXCLI Journal. Available from: [Link]
Sources
- 1. Structure based design of benzophenone-based non-thiol farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical evaluation of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-dimensional quantitative structure-farnesyltransferase inhibition analysis for some diaminobenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. bioassaysys.com [bioassaysys.com]
- 10. biosynsis.com [biosynsis.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesyltransferase inhibitors decrease matrix-vesicle-mediated mineralization in SaOS-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Three-dimensional quantitative structure-farnesyltransferase inhibition analysis for some diaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Three-dimensional quantitative structure–farnesyltransferase inhibition analysis for some diaminobenzophenones: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Note: A Step-by-Step Guide to the Purification of 2,4'-Diaminobenzophenone by Recrystallization
Abstract
2,4'-Diaminobenzophenone is a key intermediate in the synthesis of various polymers, dyes, and pharmaceutical agents. The purity of this compound is paramount for the successful synthesis of downstream products, necessitating a robust and reproducible purification method. This application note provides a detailed, step-by-step protocol for the purification of this compound using the recrystallization technique. We delve into the fundamental principles of recrystallization, guide the user through a systematic solvent selection process, and present a comprehensive protocol from dissolution to drying. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high-purity this compound in a laboratory setting.
Introduction: The Principle of Recrystallization
Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1][2][3] The method is predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4][5] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2]
The process involves dissolving the impure solid (the solute) in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, forcing it to crystallize out of the solution.[5] Ideally, impurities are either insoluble in the hot solvent (and can be filtered off) or are present in much smaller quantities and remain dissolved in the cold solvent (the mother liquor) as the pure compound crystallizes.[1][2] Slow and controlled cooling is crucial as it allows for the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules, leading to a highly purified product.[3]
Safety First: Handling this compound
Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS) for this compound and all solvents used. While the SDS for the specific 2,4'- isomer may vary, related diaminobenzophenones are known to cause skin, eye, and respiratory irritation.[6][7][8][9]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Splash-proof safety goggles or a face shield
-
A properly fitted laboratory coat
Engineering Controls:
-
All procedures should be performed within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[6][7]
-
A safety shower and eyewash station must be readily accessible.
The Crucial First Step: Solvent Selection
The success of recrystallization hinges on the choice of an appropriate solvent.[4] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
-
Impurity Solubility: Impurities should be either completely insoluble or highly soluble in the solvent at all temperatures.
-
Chemical Inertness: The solvent must not react with the compound being purified.[5][10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[10]
Given the polar nature of this compound (due to two amino groups and a ketone moiety), polar protic solvents are excellent starting points. While specific solubility data for the 2,4'- isomer is not widely published, data for structurally similar compounds like 2-Aminobenzophenone suggests solubility in solvents such as methanol and ethanol.[11]
Protocol: Small-Scale Solvent Screening
A systematic, small-scale trial is the most reliable method to determine the optimal solvent.[12]
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, water) dropwise at room temperature, swirling after each addition.
-
A suitable solvent will not dissolve the compound readily at room temperature.
-
For solvents that do not dissolve the compound cold, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
The best solvent is the one that dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling.
| Solvent Candidate | Boiling Point (°C) | Polarity | Key Considerations |
| Ethanol | 78 | Polar Protic | Generally a good choice for compounds with hydrogen-bonding capability. Low toxicity. |
| Methanol | 65 | Polar Protic | Higher solvating power than ethanol, but also higher toxicity. Lower boiling point makes for easier removal. |
| Isopropanol | 82 | Polar Protic | Similar properties to ethanol, slightly less polar. |
| Water | 100 | Polar Protic | May be a suitable anti-solvent in a mixed-solvent system (e.g., ethanol/water) if solubility in pure alcohols is too high even when cold. |
Detailed Protocol for Recrystallization
This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.
Workflow Diagram
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. studylib.net [studylib.net]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
analytical techniques for the characterization of 2,4'-Diaminobenzophenone
An In-Depth Technical Guide to the Analytical Characterization of 2,4'-Diaminobenzophenone
Introduction: The Analytical Imperative for this compound
This compound is a significant chemical intermediate in the synthesis of pharmaceuticals, polymers, and dyes. As an aromatic amine, its purity and structural integrity are of paramount importance, not only for the efficacy and safety of the final products but also due to the regulatory scrutiny applied to this class of compounds.[1] Some aromatic amines are known or suspected carcinogens, necessitating robust analytical methods to detect and quantify the target molecule and any potential impurities, including process-related isomers or degradation products.[2]
This guide serves as a comprehensive resource for researchers, quality control scientists, and drug development professionals. It provides a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to ensure the unambiguous identification, purity assessment, and structural elucidation of this compound. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure trustworthy and reproducible results.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O | [3] |
| Molecular Weight | 212.25 g/mol | [4] |
| Appearance | Solid (Typical for related isomers) | [4] |
| CAS Number | 14963-42-9 | [5] |
| Key Structural Features | Benzophenone core, two primary amine groups (positions 2 and 4') | N/A |
Chromatographic techniques are the cornerstone for separating this compound from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: Reversed-Phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile to semi-volatile compounds like this compound. Separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6] By manipulating the mobile phase composition, a high degree of separation between the main analyte and structurally similar impurities (e.g., isomers, starting materials) can be achieved. A Diode Array Detector (DAD) is highly recommended for assessing peak purity and aiding in identification by comparing UV spectra.[6]
Workflow for HPLC Analysis
Sources
- 1. Testing Primary Aromatic Amines in Food Packaging [intertek.com]
- 2. agilent.com [agilent.com]
- 3. CAS 39070-63-8: 3,4-Diaminobenzophenone | CymitQuimica [cymitquimica.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 14963-42-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4'-Diaminobenzophenone
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of 2,4'-Diaminobenzophenone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the underlying chemistry to empower you to troubleshoot effectively and maximize your yield and purity. Our core focus will be on the common and versatile Friedel-Crafts acylation route, a powerful but often challenging method for constructing unsymmetrical benzophenones.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions and clarifies the rationale behind key decisions in the synthetic process.
Q1: What is the most reliable and scalable synthetic strategy for this compound?
The most prevalent and adaptable strategy involves a multi-step approach centered around a Friedel-Crafts acylation reaction. This method offers flexibility in introducing substituents. A common pathway is:
-
Protection: The amino group of a starting aniline (e.g., aniline or a substituted aniline) is protected, typically as an amide (e.g., acetanilide), to prevent side reactions and direct the acylation.
-
Friedel-Crafts Acylation: The protected aniline is reacted with an appropriate acyl chloride (e.g., 2-nitrobenzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
-
Deprotection & Reduction: The protecting group is removed, and the nitro group is reduced to an amine to yield the final this compound.
This route is often preferred over direct acylation of anilines, which can be problematic due to the basic amino group coordinating with the Lewis acid catalyst, deactivating the ring towards acylation.[2]
Q2: Why is protection of the amino group necessary before the Friedel-Crafts acylation?
The amino group (-NH₂) is a strong Lewis base. In a Friedel-Crafts reaction, the Lewis acid catalyst (e.g., AlCl₃) is essential for activating the acyl chloride.[1] If the amino group is unprotected, it will readily coordinate with the AlCl₃. This has two major negative consequences:
-
Catalyst Sequestration: The catalyst becomes tied up by the amine, rendering it unavailable to activate the acyl chloride for the desired reaction. This often requires using large excesses of the catalyst.
-
Ring Deactivation: The resulting -NH₂-AlCl₃ complex is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution, effectively halting the Friedel-Crafts reaction.
By converting the amine to an amide (e.g., acetamido group), its basicity is significantly reduced. The amide is still an ortho-, para-director but is less activating, allowing the acylation to proceed more controllably.
Q3: Can I perform the acylation at the 4-position and the 2'-position in a different order? Which is better?
The order of bond formation is critical. For this compound, a logical approach is the acylation of acetanilide with 2-nitrobenzoyl chloride. The acetamido group is a moderate ortho-, para-director, leading to the desired 4-acylation product. The alternative, acylating nitrobenzene with 4-aminobenzoyl chloride (or its protected version), is less favorable because the nitro group is a strong deactivator and meta-director, making the Friedel-Crafts reaction exceedingly difficult. Therefore, acylating the more activated ring is the standard and more effective strategy.
Q4: What are the most common methods for reducing the nitro group in the intermediate, and what are their pros and cons?
Several methods can be used to reduce the aromatic nitro group to an amine. The choice often depends on scale, available equipment, and substrate tolerance.
| Reduction Method | Pros | Cons |
| Catalytic Hydrogenation | High yield, clean reaction, product is often pure after catalyst filtration.[3][4] | Requires specialized hydrogenation equipment (autoclave), potential for over-reduction of the ketone carbonyl at high pressures/temperatures.[5] |
| Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl) | Inexpensive, reliable, and effective. | Requires stoichiometric amounts of metal, workup can be cumbersome due to metal salt precipitation, not ideal for acid-sensitive substrates. |
| Sodium Sulfide (Na₂S) or Hydrosulfide (NaSH) | Mild, often used for selective reduction of one nitro group in the presence of another.[6] | Can sometimes lead to side products, workup involves handling sulfur-containing compounds. |
For most lab-scale syntheses aiming for high purity, catalytic hydrogenation with a catalyst like Palladium on Carbon (Pd/C) is often the preferred method.[5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Friedel-Crafts Acylation Step | 1. Wet Reagents/Glassware: AlCl₃ is extremely sensitive to moisture, which quenches the catalyst. 2. Insufficient Catalyst: The amide carbonyl and the product ketone both coordinate to AlCl₃, requiring more than a catalytic amount. 3. Poor Reagent Quality: Impure acyl chloride or aniline derivative. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle AlCl₃ in a glove box or under an inert atmosphere. 2. Use at least 2.5-3.0 equivalents of AlCl₃ relative to the limiting reagent. 3. Purify starting materials before use (e.g., distill or recrystallize). |
| Formation of Multiple Isomers (e.g., ortho-acylation) | 1. Reaction Temperature Too High: Higher temperatures can reduce the regioselectivity of the electrophilic substitution. 2. Steric Hindrance: While the acetamido group directs para, some ortho-product is often unavoidable. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of AlCl₃ and the acylating agent.[1][7] 2. The para-isomer is typically the major product and can usually be separated from the ortho-isomer by column chromatography or careful recrystallization. |
| Incomplete Nitro Group Reduction | 1. Inactive Catalyst: The Pd/C catalyst may be old or poisoned. 2. Insufficient Hydrogen Pressure/Time: The reaction may not have gone to completion. 3. Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen. | 1. Use fresh, high-quality catalyst. 2. Increase hydrogen pressure (within safe limits of your equipment) or extend the reaction time. Monitor the reaction by TLC or LC-MS. 3. Ensure vigorous stirring to keep the catalyst suspended. |
| Difficult Product Purification | 1. Persistent Color: Crude diaminobenzophenones can be colored due to minor oxidative impurities. 2. Formation of Tar/Polymeric Material: Vigorous reaction conditions in the Friedel-Crafts step can lead to polymerization. 3. Contamination with Metal Salts: Incomplete removal of tin or iron salts from metal/acid reductions. | 1. Treat a solution of the crude product with activated charcoal. Purification by treating with sodium hydrosulfite in an aqueous alkaline medium can also decolorize the product.[8] 2. Add reagents slowly at low temperatures. Quench the reaction carefully by pouring it onto ice/HCl.[7][9] 3. During workup, ensure the pH is adjusted correctly to precipitate or dissolve metal hydroxides, followed by thorough washing. |
Visualized Synthesis Workflow
The following diagram outlines the key steps in a typical synthesis of this compound.
Caption: A typical multi-step synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Acetanilide with 2-Nitrobenzoyl Chloride
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Ensure all glassware is thoroughly oven-dried.
-
Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 80 g, 0.6 mol, 2.5 equiv). Add 200 mL of an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Substrate Addition: Cool the stirred suspension to 0-5 °C in an ice-water bath. Add acetanilide (32.4 g, 0.24 mol, 1.0 equiv) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (48.4 g, 0.26 mol, 1.1 equiv) in 50 mL of the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture onto a stirred mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-acetamido-2'-nitrobenzophenone, which can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Deprotection and Reduction to this compound
-
Deprotection (Hydrolysis):
-
Place the crude 4-acetamido-2'-nitrobenzophenone in a round-bottom flask.
-
Add a mixture of ethanol and 6M hydrochloric acid (1:1 v/v).
-
Heat the mixture to reflux for 4-8 hours until the deprotection is complete (monitor by TLC).
-
Cool the mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate the crude 4-amino-2'-nitrobenzophenone. Filter, wash with water, and dry.
-
-
Reduction (Catalytic Hydrogenation):
-
In a hydrogenation vessel (Parr shaker or similar), dissolve the crude 4-amino-2'-nitrobenzophenone in a suitable solvent like ethanol or ethyl acetate.
-
Add 5-10% by weight of a 10% Palladium on Carbon (Pd/C) catalyst.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (typically 50-100 psi).
-
Shake or stir the mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
References
-
Hart, H., & Wagner, R. D. (1955). 2-Aminobenzophenone. Organic Syntheses, 35, 12. [Link]
- Ayyangar, N. R., Lahoti, R. J., & Daniel, T. (1991). An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole.
- Kaur, H., & Kumar, S. (2018). A Review on Synthesis of 2-Aminobenzophenone and its Derivatives. Asian Journal of Organic & Medicinal Chemistry, 3(1), 28-36.
- CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- US3843729A - Process for the production of 2,4-dihydroxy-benzophenone.
-
Synthesis of 3,4'-diamino benzophenone. PrepChem.com. [Link]
-
Nowacki, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
-
Taber, D. F. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]
- Lee, J. W., & Kim, J. H. (2021). Friedel-Crafts Reactions for Biomolecular Chemistry. ChemRxiv.
-
Mojtahedi, M. M., & Abaee, M. S. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 4(84), 44754-44781. [Link]
- CN106083622A - A kind of preparation method of mebendazole intermediate 3,4 diaminobenzophenone.
- US3830845A - Purification of 2,4-dihydroxy-benzophenone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN106083622A - A kind of preparation method of mebendazole intermediate 3,4 diaminobenzophenone - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Friedel-Crafts Acylation [www1.udel.edu]
- 8. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Scale-Up Synthesis of 2,4'-Diaminobenzophenone
Welcome to the technical support resource for the synthesis of 2,4'-Diaminobenzophenone (2,4'-DABP). This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to production. Here, we move beyond simple protocols to address the nuanced challenges that arise during scale-up, focusing on causality, troubleshooting, and process optimization.
The synthesis of 2,4'-DABP is a multi-step process fraught with potential pitfalls, from managing regioselectivity in the initial C-C bond formation to achieving clean, chemoselective reductions and final purification. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the critical issues you may encounter.
Overview of the Synthetic Strategy
A common and logical approach to synthesizing this compound involves a two-stage process. First, a Friedel-Crafts acylation is performed to construct the benzophenone core, yielding an amino-nitro intermediate such as 2-Amino-4'-nitrobenzophenone. This is followed by the chemoselective reduction of the nitro group to afford the final product.
Caption: General Synthetic Workflow for this compound.
Part 1: Troubleshooting the Friedel-Crafts Acylation Stage
The formation of the benzophenone skeleton is the most critical and often problematic stage. Direct Friedel-Crafts acylation of aniline is generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[1] Therefore, strategies involving N-protection are necessary, which introduce their own challenges.[2]
FAQ 1: Why is my Friedel-Crafts acylation yield low and my product full of isomers?
Answer: This is the most common challenge and stems from fundamental principles of electrophilic aromatic substitution on aniline derivatives.
-
Causality - The Role of the Amino Group: An unprotected amino group is a Lewis base that will preferentially react with the Lewis acid catalyst (e.g., AlCl₃), rendering it ineffective.[1] Even with a protected amino group (e.g., an acetamido group), which is less basic, the directing effect is key. The acetamido group is an ortho, para-director. When reacting N-acetyl-aniline (acetanilide) with 4-nitrobenzoyl chloride, you will inevitably get a mixture of the desired ortho-acylated product (which leads to 2,4'-DABP) and the thermodynamically favored para-acylated product (4-acetamido-4'-nitrobenzophenone). The para-isomer is often the major product due to reduced steric hindrance.[3]
-
Scale-Up Insight: At a larger scale, localized overheating and inefficient mixing can exacerbate side reactions. The separation of these isomers post-reaction is a significant purification challenge that can drastically reduce the overall yield of the desired 2,4'-isomer.
Troubleshooting Table: Isomer Formation in Friedel-Crafts Acylation
| Observation | Probable Cause | Recommended Solution & Rationale |
| High ratio of para- to ortho-isomer | Steric hindrance and thermodynamic control favoring the para-product. | 1. Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled ortho product, although this can slow the reaction rate. 2. Alternative Synthetic Route: Consider a different strategy that avoids direct acylation, such as those starting from anthranilic acid derivatives, which locks in the ortho-substitution pattern.[2][4] |
| Low overall yield, significant starting material remains | 1. Inactive Catalyst: Moisture in reagents or solvent has deactivated the Lewis acid catalyst.[5] 2. Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, consuming it. Stoichiometric amounts are required.[5][6] | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use Stoichiometric Catalyst: Employ at least 1.1-1.5 equivalents of AlCl₃ per equivalent of the acylating agent.[7] |
| Presence of di-acylated products | The initial product is still reactive enough for a second acylation. | Use a slight excess of the aniline substrate relative to the acyl chloride to minimize the chance of the product reacting further. |
FAQ 2: What are the best practices for the N-protection and deprotection steps?
Answer: The choice of protecting group is a trade-off between stability during acylation and ease of removal.
-
Protection: Acetyl (from acetic anhydride) and p-toluenesulfonyl (tosyl) groups are common.[2] The tosyl group is very stable but requires harsh acidic conditions for removal, which can be problematic on a large scale.[2] The acetyl group is often preferred as it can be hydrolyzed under basic or acidic conditions. The protection step itself (e.g., acetylation of aniline) should be driven to completion to avoid competing reactions from any remaining unprotected aniline.
-
Deprotection: Acid-catalyzed hydrolysis (e.g., with HCl or H₂SO₄ in ethanol/water) is typical for removing the acetyl group. On a large scale, this requires careful management of corrosive materials and pH adjustments during workup. Incomplete deprotection will carry acetylated impurities into the next stage, complicating the reduction and final purification.
Part 2: Troubleshooting the Chemoselective Nitro Reduction Stage
Once the 2-amino-4'-nitrobenzophenone intermediate is isolated, the next critical step is the selective reduction of the nitro group without affecting the ketone carbonyl or the aromatic rings.
FAQ 3: My reduction is incomplete, or I'm seeing reduction of the ketone group. How do I improve selectivity?
Answer: Achieving high chemoselectivity depends entirely on the choice of reducing agent and precise control of reaction conditions. The ketone group is susceptible to reduction to a secondary alcohol, which is a common and troublesome side product.
-
Causality - Reagent Selection:
-
Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method, often used in industrial processes.[8] However, over-hydrogenation can occur, reducing the ketone to an alcohol or even hydrogenating the aromatic rings under harsh conditions (high pressure/temperature).
-
Metal/Acid Systems (Fe/HCl, SnCl₂): These are classic, robust methods for nitro reduction.[9] Tin(II) chloride (SnCl₂) is known for its good selectivity in the presence of ketones.[9] Iron in acidic medium is also effective and very cost-efficient for large-scale work.
-
Transfer Hydrogenation: Using a hydrogen donor like triethylsilane with Pd/C can offer mild conditions and good selectivity.[10]
-
Troubleshooting Workflow: Selective Nitro Group Reduction
Caption: Decision tree for troubleshooting nitro group reduction.
FAQ 4: The color of my final product is off (e.g., brown or black), and purification is difficult. What's causing this?
Answer: Off-colors often indicate the formation of polymeric or oxidized byproducts, which are common in reactions involving anilines.
-
Causality - Aniline Stability: Aromatic amines, especially diamines like 2,4'-DABP, are susceptible to air oxidation, which can form highly colored impurities. This is often exacerbated by residual metal catalysts (like iron or palladium) and heat during workup and isolation.
-
Scale-Up Insight: During large-scale distillations or drying, prolonged exposure to heat and air can significantly degrade the final product.
Recommendations:
-
Thorough Catalyst Removal: After a catalytic hydrogenation, ensure the palladium catalyst is completely removed by filtration (e.g., through Celite). For metal/acid reductions, a thorough aqueous workup to remove all metal salts is critical.
-
Inert Atmosphere: Handle the purified product under an inert atmosphere (N₂ or Ar) whenever possible, especially during drying and packaging.
-
Purification Method: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often the most effective method for removing both isomeric impurities and colored byproducts.[11]
Part 3: Protocols and Data
Protocol 1: Illustrative Synthesis via Friedel-Crafts Acylation and Reduction
(Note: This is a representative protocol. Scale-up requires process safety evaluation and optimization.)
Step A: Acylation of Acetanilide with 4-Nitrobenzoyl Chloride
-
Setup: Charge a dry, inerted reactor with anhydrous dichloromethane and cool to 0-5°C.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.2 eq).[7]
-
Reagent Addition: Add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane dropwise, maintaining the temperature below 10°C. Stir for 30 minutes.
-
Substrate Addition: Add acetanilide (1.1 eq) portion-wise, keeping the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by HPLC for the disappearance of acetanilide.
-
Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Hydrolysis: Reflux the crude solid with aqueous HCl in ethanol to remove the acetyl group. Neutralize with NaOH to precipitate the crude amino-nitro benzophenone isomers.
Step B: Chemoselective Reduction with Tin(II) Chloride
-
Setup: To a reactor, add the crude amino-nitro benzophenone mixture and ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated HCl.[9]
-
Reaction: Heat the mixture to 50-60°C and stir until the reaction is complete (monitor by TLC/HPLC).
-
Work-up: Cool the reaction mixture and carefully add aqueous NaOH until the solution is strongly basic (pH > 12) to precipitate the tin salts.
-
Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Step C: Final Purification
-
Recrystallization: Dissolve the crude solid in hot ethanol and slowly add water until turbidity persists. Cool slowly to crystallize.
-
Isolation: Filter the solid, wash with a cold ethanol/water mixture, and dry in vacuo at <60°C to yield this compound.
Data Summary: Purity Analysis
The purity of the final 2,4'-DABP is critical. A multi-method approach is recommended for robust characterization.
| Analytical Method | Primary Use | Potential Observations & Insights |
| HPLC-UV | Quantify the main component and isomeric impurities (e.g., 4,4'-DABP). | Baseline separation of isomers is key. Allows for precise quantification of purity. |
| GC-MS | Identify and quantify volatile and semi-volatile impurities. | Useful for detecting residual solvents or low-molecular-weight side products. |
| ¹H NMR | Confirm structure and identify impurities with distinct proton signals. | Can provide absolute quantification (qNMR) if an internal standard is used. |
| DSC | Determine absolute purity of the final crystalline material. | Melting point depression is indicative of impurities. Provides a measure of overall purity. |
References
- Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone.
- Benchchem. (2025). Challenges in the selective reduction of the nitro group.
- Organic Syntheses. (n.d.). 2-aminobenzophenone.
- Ayyangar, N. R., et al. (1987). A NEW AND CONVENIENT SYNTHESIS OF 4-AMINO-3-NITROBENZOPHENONE AND 2-AMINO-5-NITROBENZOPHENONE AND THEIR N-ALKYL DERIVATIVES.
- EP1359141A1 - Method of friedel-crafts acylation of anilides.
- Benchchem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
- Ayyangar, N. R., Lahoti, R. J., & Daniel, T. (1991). an alternate synthesis of 3,4-diaminobenzophenone and of mebendazole.
- Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?
- Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Benchchem. (2025). troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Mini-Review on the Synthesis of 2-Aminobenzophenones.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- PrepChem.com. (n.d.). Synthesis of 3,4'-diamino benzophenone.
- CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- ResearchGate. (n.d.). Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- EP0144830B1 - Process for preparing 4,4'-diamino-benzophenone.
Sources
- 1. quora.com [quora.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
optimizing temperature and reaction time for 2,4'-Diaminobenzophenone synthesis
Technical Support Center: Synthesis of 2,4'-Diaminobenzophenone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions, specifically temperature and reaction time, to achieve high yields and purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges in achieving optimal regioselectivity and yield. The most common and adaptable laboratory-scale approach is a multi-step synthesis involving the formation of an intermediate, typically a nitro-substituted benzophenone, followed by a reduction step. This guide will focus on a reliable two-step pathway:
-
Step 1: Friedel-Crafts Acylation to form 4-amino-2'-nitrobenzophenone.
-
Step 2: Reduction of the nitro group to yield this compound.
This method provides good control over the final isomer and is amenable to optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general method for synthesizing this compound in a laboratory setting?
A1: A robust and widely applicable method involves a two-step process. The first step is a Friedel-Crafts acylation of aniline with 2-nitrobenzoyl chloride to produce 4-amino-2'-nitrobenzophenone. The second step is the reduction of the nitro group to an amine, yielding the final product. This approach is favored due to the commercial availability of the starting materials and the generally high yields of each step.
Q2: Why is a multi-step synthesis often preferred over a direct Friedel-Crafts reaction with amino-substituted reactants?
A2: Direct Friedel-Crafts acylation with unprotected anilines is often unsuccessful because the amino group can react with the Lewis acid catalyst, deactivating it.[1] Protecting the amino group is an option, but this adds extra steps to the synthesis.[2][3] The nitro group in 2-nitrobenzoyl chloride acts as a precursor to the amine, allowing the Friedel-Crafts reaction to proceed efficiently. The subsequent reduction of the nitro group is typically a high-yielding transformation.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Both steps of this synthesis require careful handling of hazardous materials.
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride (AlCl₃) is a highly reactive and corrosive Lewis acid that reacts violently with water. The reaction should be carried out under anhydrous conditions and in a well-ventilated fume hood. 2-Nitrobenzoyl chloride is also corrosive and a lachrymator.
-
Reduction Step: If using catalytic hydrogenation, proper handling of flammable hydrogen gas and the pyrophoric catalyst (e.g., Palladium on carbon) is crucial. If using metal/acid reduction (e.g., SnCl₂/HCl), the reagents are corrosive and the reaction may be exothermic.
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. For the Friedel-Crafts acylation, you can track the consumption of the starting materials (aniline and 2-nitrobenzoyl chloride) and the appearance of the 4-amino-2'-nitrobenzophenone product spot. For the reduction step, you can monitor the disappearance of the nitro-intermediate and the formation of the final this compound. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation of the spots.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Friedel-Crafts Acylation | 1. Inactive Lewis acid catalyst (AlCl₃).2. Wet reagents or solvent.3. Insufficient reaction temperature or time.4. Incorrect stoichiometry of reagents. | 1. Use fresh, anhydrous AlCl₃. Ensure it is a fine powder.2. Dry all glassware thoroughly. Use anhydrous solvents.3. Monitor the reaction by TLC. If the reaction is sluggish, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time.4. Ensure the correct molar ratios of reactants and catalyst are used. |
| Formation of Multiple Products in Friedel-Crafts Acylation | 1. Overheating the reaction mixture.2. Side reactions due to reactive intermediates. | 1. Maintain the recommended reaction temperature. Use an ice bath to control exotherms during the addition of reagents.2. Add the 2-nitrobenzoyl chloride solution slowly to the aniline/AlCl₃ mixture to maintain a low concentration of the electrophile. |
| Incomplete Reduction of the Nitro Group | 1. Inactive reduction catalyst or reagents.2. Insufficient reaction time or temperature.3. Insufficient amount of reducing agent. | 1. For catalytic hydrogenation, use a fresh catalyst. For metal/acid reductions, ensure the reagents are of good quality.2. Monitor the reaction by TLC. If starting material persists, extend the reaction time or slightly increase the temperature.3. Use a sufficient excess of the reducing agent. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities.2. Residual solvent. | 1. Purify the crude product by column chromatography on silica gel.[4]2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2'-nitrobenzophenone (Friedel-Crafts Acylation)
This protocol details the synthesis of the nitro-intermediate.
Materials:
-
Aniline
-
2-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of aniline (1.0 equivalent) in anhydrous DCM to the AlCl₃ suspension with vigorous stirring.
-
To this mixture, add a solution of 2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Reduction of Nitro Group)
This protocol describes the reduction of the nitro-intermediate to the final product.
Materials:
-
4-Amino-2'-nitrobenzophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH), 10% aqueous solution
Procedure:
-
In a round-bottom flask, dissolve 4-amino-2'-nitrobenzophenone (1.0 equivalent) in ethanol.
-
Add a solution of SnCl₂·2H₂O (3-4 equivalents) in concentrated HCl to the flask.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Basify the mixture by the slow addition of a 10% NaOH solution until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Optimization of Temperature and Reaction Time
A systematic approach to optimizing the reaction conditions is crucial for maximizing yield and purity.
Data Presentation: Optimization Parameters
| Parameter | Friedel-Crafts Acylation | Nitro Group Reduction |
| Temperature Range | 0 °C to Room Temperature | 50 °C to Reflux (80 °C) |
| Time Range | 2 - 6 hours | 1 - 4 hours |
| Monitoring Technique | TLC (Hexane:Ethyl Acetate) | TLC (Hexane:Ethyl Acetate) |
| Key to Optimization | Slow addition of acyl chloride at low temperature to control exotherm and side reactions. | Ensure complete consumption of starting material to simplify purification. |
Experimental Workflow for Optimization
The following workflow can be used to systematically optimize the temperature and reaction time for both steps of the synthesis.
Caption: Workflow for optimizing reaction conditions.
Visualizing the Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
-
Organic Syntheses, Coll. Vol. 4, p.34 (1963); Vol. 34, p.5 (1954). [Link]
-
Chaudhary, S., Sharda, S., Prasad, D. N., Kumar, S., & Singh, R. K. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry, 3(3), 107–115. [Link]
-
Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Synthetic Communications, 46(10), 893-903. [Link]
Sources
Technical Support Center: Purification of Crude 2,4'-Diaminobenzophenone
A Senior Application Scientist's Guide for Drug Development Professionals
Welcome to the technical support center for the purification of 2,4'-Diaminobenzophenone. This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this critical synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Material
A successful purification strategy begins with understanding the potential impurities. Crude this compound, often synthesized via Friedel-Crafts acylation or related routes, can contain a variety of side-products.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. For a typical Friedel-Crafts acylation of aniline with 2-nitrobenzoyl chloride followed by reduction, or related methods, you should anticipate the following:
-
Isomeric Byproducts: The primary impurities are often other isomers of diaminobenzophenone, such as 4,4'- and 2,2'-diaminobenzophenone. These form due to competing reaction pathways during the acylation step.[1]
-
Unreacted Starting Materials: Residual aniline or its derivatives may be present.
-
Polysubstitution Products: The reaction may not stop at mono-acylation, leading to more complex benzophenone structures.
-
Hydrolysis Products: If the synthesis involves intermediates like 3-nitro-4-chloro-benzophenone, you might find impurities such as 3-amino-4-hydroxy-benzophenone from hydrolysis side reactions.[2]
-
Catalyst Residues: The Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions can form stable complexes with the amine functional groups of the product.[3][4][5] Incomplete quenching can leave inorganic residues.
Table 1: Common Impurities and Their Origin
| Impurity Class | Specific Example(s) | Likely Origin | Impact on Purification |
|---|---|---|---|
| Isomers | 4,4'-Diaminobenzophenone | Non-selective Friedel-Crafts acylation | Can be difficult to separate due to similar polarity. |
| Starting Materials | Aniline, Acetanilide | Incomplete reaction | Generally have different polarities and are easier to remove. |
| Side-Products | 3-amino-4-hydroxy-benzophenone | Hydrolysis of chloro-intermediates | Polarity is significantly different, aiding separation.[2] |
| Catalyst Complexes | AlCl₃-amine adducts | Incomplete reaction work-up | Can cause poor solubility and streaking in chromatography.[5] |
Q2: Why is direct Friedel-Crafts acylation of aniline often problematic?
A2: The amino group in aniline is a Lewis base. The Lewis acid catalyst (like AlCl₃), which is essential for the reaction, will preferentially react with the basic nitrogen atom of aniline.[3][4][5] This forms a complex that deactivates the aromatic ring towards the desired electrophilic acylation, leading to poor yields and side reactions. To circumvent this, syntheses often involve protecting the amino group (e.g., as an amide) or using alternative starting materials.[5][6] Understanding this interaction is key to diagnosing issues with catalyst-related impurities.
Part 2: Troubleshooting Guide - Common Purification Techniques
This section addresses specific problems you may encounter during purification.
Workflow 1: Recrystallization
Recrystallization is the most common first-line method for purifying solid compounds. The principle is to dissolve the crude material in a hot solvent in which the desired compound is highly soluble and the impurities are either very soluble or insoluble, and then allowing the desired compound to crystallize upon cooling.
Problem 1: My compound is "oiling out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid (oil) rather than a solid crystal lattice. This is common with impure samples, as impurities can depress the melting point.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add slightly more of the hot solvent to reduce the saturation level. Let it cool more slowly.
-
Change Solvent System: The chosen solvent may be too good. Switch to a solvent system where the compound's solubility is lower. Alternatively, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (like ethanol or acetone) and slowly add a "poor" solvent (like water or hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool.[7][8]
-
Problem 2: No crystals are forming, even after the solution is cold.
-
Causality: This indicates that the solution is not sufficiently supersaturated. Either too much solvent was used, or the compound is simply too soluble in the chosen solvent, even when cold.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The small glass fragments can act as nucleation sites. Alternatively, add a tiny "seed crystal" of previously purified product.
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, or the product will precipitate out too quickly, trapping impurities.
-
Use a Poorer Solvent: If the compound is highly soluble, the chosen solvent is inappropriate. A good crystallization solvent should have a steep solubility curve with temperature.[9]
-
Table 2: Recommended Starting Solvents for this compound Recrystallization
| Solvent System | Type | Rationale & Comments |
|---|---|---|
| Ethanol / Water | Two-solvent | Dissolve in hot ethanol, add hot water dropwise until cloudy. Excellent for polar compounds with hydrogen bonding capability.[9] |
| Ethyl Acetate / Hexane | Two-solvent | Dissolve in hot ethyl acetate, add hexane. Good for moderately polar compounds. |
| Isopropanol | Single-solvent | A good general-purpose polar solvent. |
| Toluene | Single-solvent | A non-polar option that can be effective if impurities are highly polar. |
Workflow 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For basic amines like this compound, special considerations are necessary.
Problem: My compound is streaking badly on the silica gel column, and the recovery is low.
-
Causality: This is the classic issue with purifying basic amines on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino groups of your compound interact strongly with these acidic sites via an acid-base interaction.[10][11] This causes some molecules to stick irreversibly, leading to low recovery, while others "drag" down the column, causing severe peak tailing (streaking).
-
Solutions:
-
Add a Competing Base to the Mobile Phase: This is the most common solution. Add a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane).[10] The competing base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: If streaking persists, switch to a more suitable stationary phase.
-
Basic Alumina: Alumina is basic and eliminates the problematic acid-base interaction. It is an excellent alternative for purifying amines.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified with amino groups. It provides a less acidic surface and is specifically designed for purifying basic compounds.[11]
-
-
Protocol: Flash Column Chromatography with Triethylamine (TEA)
-
TLC Analysis: First, find a suitable mobile phase using TLC. A good starting point is a mixture of Ethyl Acetate and Hexane. Spot your crude material on a TLC plate and develop it in solvent systems of increasing polarity (e.g., 20%, 40%, 60% Ethyl Acetate in Hexane). Add 1% TEA to each test solvent. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (including 1% TEA). Pour it into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[12]
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or dichloromethane. Alternatively, for better resolution, perform "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.
-
Elution: Carefully add the mobile phase (with 1% TEA) to the column and begin eluting, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The TEA is volatile and will be removed under vacuum.
Part 3: Purity Assessment - How Do I Know It's Pure?
Visual inspection of crystals is not enough. You must use analytical techniques to confirm the purity of your final product.
Q3: What is the best method to confirm the purity of my this compound?
A3: A combination of methods is ideal, but High-Performance Liquid Chromatography (HPLC) is generally the most robust and quantitative technique for this type of compound.
Table 3: Comparison of Purity Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HPLC-UV [1][13] | Separation based on polarity. | Highly quantitative, excellent for detecting non-volatile impurities (like isomers), high sensitivity. | Requires specialized equipment. |
| GC-MS [1][14] | Separation based on volatility and mass-to-charge ratio. | Can identify impurities by their mass spectrum, excellent for volatile impurities. | Compound must be thermally stable and volatile; may require derivatization. |
| ¹H NMR | Signal intensity proportional to the number of nuclei. | Provides structural confirmation, can detect impurities if their signals don't overlap with the product. | Not ideal for quantifying low levels of impurities, especially isomers. |
Protocol: General Purpose HPLC Method for Purity Analysis
This protocol provides a starting point for method development.
-
Instrumentation: An HPLC system with a UV detector (set to ~254 nm or a wavelength maximum for your compound) and a C18 reverse-phase column.
-
Mobile Phase: A gradient system is often best for separating a range of impurities.[13]
-
Solvent A: Water with 0.1% Formic Acid (to improve peak shape).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: Start with a high percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 15-20 minutes.
-
Sample Preparation: Prepare a dilute solution of your purified compound (~0.1 mg/mL) in the mobile phase or a mixture of acetonitrile/water.
-
Analysis: Inject the sample and analyze the resulting chromatogram. A pure sample should show one major peak. The area percentage of this peak relative to all other peaks provides a good estimate of purity (e.g., >99%).
References
-
Asian Journal of Organic & Medicinal Chemistry (2017). A Review on Synthesis of 2-Aminobenzophenones. Available at: [Link]
-
Schmid, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available at: [Link]
-
Cajka, T., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH. Available at: [Link]
-
Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
-
Organic Syntheses. 2-aminobenzophenone. Available at: [Link]
-
Publisso (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Available at: [Link]
-
University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available at: [Link]
-
Majumdar, D., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available at: [Link]
-
Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
- Google Patents. US3830845A - Purification of 2,4-dihydroxy-benzophenone.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Reddit (2019). Recrystallization with two solvents. Available at: [Link]
-
askIITians (2009). Why does aniline not undergo freidel crafts alkylation, though phenol does?. Available at: [Link]
- Google Patents. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
-
Quora (2018). Is the Friedel-Crafts acylation of aniline difficult?. Available at: [Link]
-
YouTube (2019). Q.Why aniline doesn't undergo fridel crafts reaction?. Available at: [Link]
- Google Patents. EP0144830B1 - Process for preparing 4,4'-diamino-benzophenone.
-
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Reddit (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
-
ResearchGate (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Available at: [Link]
-
Reddit (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
Chemistry Stack Exchange (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Available at: [Link]
- Google Patents. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
-
Biotage (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
Reddit (2021). [Question: Recrystallization] How do you know which solvent is the best to use for recrystallization.... Available at: [Link]
- Google Patents. US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.
-
PMC (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates... (2017). Available at: [Link]
- Google Patents. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
- Google Patents. WO2015021500A1 - Process for the purification of diaminophenothiazinium compounds.
-
Chemistry LibreTexts (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
QIAGEN. Troubleshooting Molecular Biology Applications. Available at: [Link]
-
PubMed. Preparation and recrystallization behavior of spray-dried co-amorphous naproxen-indomethacin. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 3. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. asianpubs.org [asianpubs.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 2,4'-Diaminobenzophenone Synthesis
Welcome to the technical support guide for the synthesis of 2,4'-Diaminobenzophenone (2,4'-DABP). This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this critical chemical intermediate. 2,4'-DABP is a vital building block in the production of high-performance polymers, such as polyimides, and serves as a key precursor in various pharmaceutical compounds.
The primary challenge in synthesizing 2,4'-DABP is achieving high regioselectivity. The most common synthetic route, the Friedel-Crafts acylation, can often lead to a mixture of isomers, including the 4,4'- and 2,2'-diaminobenzophenone, which complicates purification and reduces the overall yield of the desired product. The choice of catalyst is paramount in controlling this selectivity and ensuring an efficient, high-yielding reaction.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: Fundamentals of Catalyst Selection in Friedel-Crafts Acylation
The synthesis of diaminobenzophenones typically involves the Friedel-Crafts acylation of an aromatic amine with an acyl halide, catalyzed by a Lewis acid. The catalyst's role is to activate the acyl halide, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring of the amine.[1]
However, the amino group (-NH₂) on the aniline substrate poses a significant challenge. As a Lewis base, it can coordinate with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃), effectively deactivating both the catalyst and the substrate.[2][3] This interaction can prevent the reaction from proceeding or lead to undesirable side reactions. To circumvent this, the amino group is often protected (e.g., as an amide) before acylation. Acetanilide, for instance, is a common starting material where the acetyl group protects the nitrogen and directs the acylation primarily to the para position. The challenge then becomes achieving acylation at the ortho position of the second aromatic ring to yield the 2,4'-isomer.
Key factors influencing catalyst selection include:
-
Activity: The ability of the catalyst to promote the reaction at a reasonable rate and temperature.
-
Regioselectivity: The catalyst's ability to favor the formation of the 2,4'-DABP isomer over others.
-
Cost and Handling: The economic viability and safety precautions required for the catalyst.
-
Environmental Impact: The "greenness" of the catalyst and the waste generated.
Section 2: Comparative Catalyst Performance
The choice of catalyst can significantly impact the outcome of the synthesis. While aluminum trichloride (AlCl₃) is a powerful and common Lewis acid for Friedel-Crafts reactions, its high reactivity can sometimes lead to lower selectivity and harsh reaction conditions.[4] Iron(III) chloride (FeCl₃) often presents a milder, more cost-effective, and selective alternative.[5][6] Other catalysts, including various metal triflates and solid acid catalysts, have also been explored to improve yields and simplify workup procedures.[7]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric amounts, anhydrous solvent (e.g., CS₂, nitrobenzene) | High reactivity, readily available.[4] | Highly hygroscopic, requires stoichiometric amounts, can lead to isomer mixtures, vigorous workup.[8] |
| FeCl₃ | Catalytic to stoichiometric amounts, various solvents | Less expensive, milder, can offer better regioselectivity, easier to handle than AlCl₃.[5][9] | May require higher temperatures or longer reaction times than AlCl₃. |
| Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) | Catalytic amounts, often in polar solvents. | Can be used in catalytic amounts, often recoverable and reusable, tolerant to some functional groups.[3][7] | Higher cost compared to simple metal halides. |
| Zeolites / Solid Acids | High temperature, often solvent-free. | Environmentally friendly ("green"), easily separable from the reaction mixture, reusable. | May suffer from lower activity, requiring harsh conditions; potential for pore-size limitations. |
Section 3: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis of this compound.
Q1: My reaction yields are consistently low. What are the common causes?
A: Low yields in Friedel-Crafts acylation are a frequent issue and can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ and FeCl₃ are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[8] It is crucial to use anhydrous solvents, freshly opened or purified reagents, and oven-dried glassware under an inert atmosphere (e.g., N₂ or Ar).
-
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4] For this reason, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst relative to the acylating agent.
-
Substrate Deactivation: If you are using an unprotected aniline, the amino group will form a complex with the Lewis acid. This places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack.[10] Using a protected amine, such as acetanilide, is the standard approach to prevent this.
-
Sub-optimal Temperature: The reaction temperature is critical. Some reactions require heating to overcome the activation energy, while excessively high temperatures can promote side reactions and decomposition of starting materials or products.[8] Temperature optimization studies are recommended for your specific substrate and catalyst system.
Q2: I am getting a mixture of isomers (e.g., 4,4'-DABP). How can I improve selectivity for the 2,4'-isomer?
A: Achieving high regioselectivity is the central challenge. Here’s how to address it:
-
Catalyst Choice: Milder catalysts, such as FeCl₃, can sometimes offer better control over regioselectivity compared to the highly reactive AlCl₃. The size and nature of the catalyst can influence the steric environment around the reaction center, favoring one isomer over another.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the reaction. Solvents like carbon disulfide (CS₂) or nitrobenzene are traditional choices, but their toxicity is a concern. Dichloromethane or 1,2-dichloroethane are common alternatives. The polarity of the solvent can affect the stability of the intermediate carbocation (the arenium ion), thereby influencing the product distribution.
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity. While this may decrease the reaction rate, it gives the kinetically favored product (often the para isomer) less opportunity to rearrange or for the thermodynamically favored product to form. For obtaining the 2,4'-isomer, careful temperature control is essential.
-
Protecting Group Strategy: The nature of the protecting group on the aniline can influence the electronic and steric properties of the substrate, thereby affecting the position of acylation.
Q3: The reaction is not proceeding to completion, even with extended reaction times. How can I diagnose the issue?
A: Incomplete conversion can be diagnosed and addressed as follows:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. If the reaction stalls (i.e., the ratio of starting material to product stops changing), it points to a specific issue.
-
Catalyst Poisoning: Besides water, other impurities in your starting materials can act as Lewis bases and "poison" the catalyst. Ensure the purity of your aniline derivative and acyl chloride.
-
Reagent Purity: The purity of the acylating agent is critical. Old or improperly stored acyl chlorides can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions. Consider using freshly distilled or newly purchased acyl chloride.
Q4: Are there greener or more cost-effective alternatives to traditional Lewis acid catalysts?
A: Yes, the field is actively moving towards more sustainable methods:
-
Iron(III) Chloride (FeCl₃): As mentioned, FeCl₃ is an excellent starting point. It is significantly cheaper and less hazardous than AlCl₃ and has been shown to be an effective catalyst for a variety of organic transformations, including Friedel-Crafts reactions.[6][9]
-
Solid Acid Catalysts: Zeolites and clays like montmorillonite are environmentally benign, reusable, and can simplify product workup as they are easily filtered off. However, they typically require higher reaction temperatures.
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst for Friedel-Crafts reactions.[9] They are non-volatile and can often be recycled, but their cost can be higher.
Section 4: Recommended Experimental Protocol (FeCl₃-Catalyzed Acylation)
This protocol describes a general procedure for the synthesis of an acylated aniline derivative, a precursor to 2,4'-DABP, using FeCl₃ as the catalyst. Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Acetanilide (or other protected aniline)
-
2-Chlorobenzoyl chloride (or other acylating agent)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate solvents for recrystallization (e.g., ethanol, isopropanol)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.
-
Reagent Addition: Under an inert atmosphere (N₂), charge the flask with anhydrous 1,2-dichloroethane and acetanilide. Cool the mixture in an ice bath to 0-5 °C.
-
Catalyst Addition: Slowly add anhydrous FeCl₃ to the stirred suspension. The color will likely change to a dark brown or black.
-
Acyl Chloride Addition: Add the 2-chlorobenzoyl chloride dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C for DCE). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly over a mixture of crushed ice and dilute HCl with vigorous stirring. This will hydrolyze the catalyst-product complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the acylated precursor.
-
Deprotection and Reduction (if necessary): The resulting keto-amide would then be subjected to subsequent steps (e.g., hydrolysis to remove the acetyl group, followed by reduction of any nitro groups if used in the synthesis) to yield the final this compound.
Section 5: Visual Guides
Diagram 1: Troubleshooting Flowchart for Friedel-Crafts Acylation
This diagram provides a logical pathway for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for low yield or poor selectivity.
Diagram 2: Simplified Mechanism of Catalysis
This diagram illustrates the key role of the Lewis acid catalyst in activating the acylating agent.
Caption: Catalyst's role in generating the acylium ion electrophile.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
- Ayyangar, N. R., Lahoti, R. J., & Daniel, T. (1991). An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole.
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]
- Google Patents. (n.d.). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
Beilstein Journals. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Retrieved from [Link]
-
YouTube. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4'-diamino benzophenone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
-
Organic Chemistry Portal. (2023). FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes: Access to 2,4-Diaryl Quinolines in Batch and Continuous-Flow Processes. Retrieved from [Link]
- Google Patents. (n.d.). CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
-
Scirp.org. (2013). An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 2,4‐Diaryl‐1,3‐benzoxazines via FeCl3‐Catalyzed Annulation of ortho‐Hydroxyphenyl‐Substituted para‐Quinone Methides with Imidates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Visible-light induced FeCl3-catalyzed reductive transamidation of N-acyl benzotriazoles with nitro compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). FeCl3-catalyzed regioselective ring-opening of aryl oxirane with 4-hydroxycoumarin for the synthesis of furo[3,2-c]coumarins. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes: Access to 2,4-Diaryl Quinolines in Batch and Continuous-Flow Processes [organic-chemistry.org]
- 6. An Efficient FeCl3 Catalyzed Synthesis of N,N’-Diarylformamidines [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
preventing oxidation of 2,4'-Diaminobenzophenone during storage
<Technical Support Center: 2,4'-Diaminobenzophenone >
A Guide to Preventing Oxidation During Storage and Handling
Introduction
This compound is a vital chemical intermediate in the synthesis of advanced polymers, dyes, and pharmaceutical agents. However, its utility is matched by its susceptibility to oxidative degradation. The primary amino groups on the aromatic rings are prone to oxidation, which can be initiated by atmospheric oxygen, light, and elevated temperatures.[1] This degradation compromises the compound's purity, leading to discoloration (e.g., turning from a light yellow or off-white to brown), the formation of impurities, and ultimately, failure of downstream applications. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound powder turned yellow or brown during storage?
A: This color change is a classic indicator of oxidation. The aromatic amine functional groups are susceptible to reacting with atmospheric oxygen, a process often accelerated by exposure to light and/or heat.[1] The resulting oxidized species are typically highly conjugated molecules that absorb visible light, appearing as yellow, brown, or sometimes even dark purple impurities.[2]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A: The three main environmental factors are:
-
Oxygen: Atmospheric oxygen is the primary reactant.
-
Light: UV and visible light provide the activation energy for photo-oxidation.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][5] It is generally recommended to store amines below 30°C (86°F).[4][6]
Q3: Can I still use the material if it has slightly changed color?
A: This is not recommended without purification. The color change indicates the presence of impurities which can have unpredictable effects on your subsequent reactions or formulations. For any cGMP or quality-critical application, the material should be re-analyzed for purity before use. A simple visual inspection is often the first, but crudest, measure of purity.[7]
Q4: Is it better to store the compound as a solid or in a solution?
A: For long-term storage, the solid form is generally more stable. Storing it in a solution, especially in protic or non-degassed solvents, can accelerate degradation. If you must store it in a solution for short periods, use a high-purity, anhydrous, and degassed (oxygen-free) solvent, and store it under an inert atmosphere.[8][9]
Troubleshooting Guide: Diagnosing and Correcting Degradation
This section addresses specific issues you may encounter and provides a logical workflow for resolving them.
Problem 1: Visible Color Change in Solid Material
-
Observation: The powder, which was initially off-white or light yellow, has developed distinct yellow, brown, or dark patches.
-
Primary Suspects: Exposure to air (oxygen) and/or light.
-
Immediate Actions:
-
Immediately move the container to a dark, cool, and dry location.
-
Evaluate the storage container's seal. If it is not airtight, this is a likely cause.
-
Review your lab's handling procedures. Was the bottle left open on the bench for an extended period? Was it handled under bright laboratory lights?[3]
-
Problem 2: Appearance of New Impurity Peaks in HPLC/GC Analysis
-
Observation: A routine quality control (QC) check shows new peaks in the chromatogram that were not present in the certificate of analysis (CoA) of the fresh material.
-
Primary Suspects: Chemical degradation (oxidation), or potential contamination.
-
Diagnostic Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. additive-chem.com [additive-chem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. moravek.com [moravek.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. health.ec.europa.eu [health.ec.europa.eu]
purification of 2,4-dihydroxybenzophenone by removing colored impurities
Welcome to the technical support center for the purification of 2,4-dihydroxybenzophenone (DHBP). This guide is designed for researchers, scientists, and drug development professionals who require high-purity DHBP, free from the colored impurities often generated during synthesis. As a critical UV stabilizer and synthetic intermediate, the purity of DHBP is paramount to ensure the stability and quality of final products.[1] This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the orange, red, or pink discoloration in my crude 2,4-dihydroxybenzophenone?
A1: The discoloration in crude DHBP is typically due to two main sources. First, phenolic compounds like the resorcinol starting material and the DHBP product are highly susceptible to oxidation, especially when exposed to air and light, which can form colored quinone-type byproducts.[2] Second, during Friedel-Crafts acylation synthesis, side reactions can occur between the product and unreacted resorcinol, leading to the formation of highly colored, conjugated impurities such as 6-hydroxy-9-phenyl-3H-xanthen-3-one.[1] These impurities are often present in small amounts but are intensely colored, causing significant product discoloration.[1]
Q2: I've tried recrystallizing my product, but it's still yellow. Why isn't it working effectively?
A2: While recrystallization is a fundamental purification technique, it often fails to completely remove the intensely colored xanthene-based impurities from DHBP.[1] This is because the impurities may have similar solubility profiles to DHBP in common solvents or may be present at concentrations where they co-precipitate with the product. For achieving a high-purity, white to off-white final product, more targeted purification methods are required, often in conjunction with a final recrystallization step.
Q3: What are the most effective methods for removing these stubborn colored impurities?
A3: A multi-step approach is generally the most effective strategy. The primary methods include:
-
Chemical Treatment: Utilizing a reducing agent like sodium hydrosulfite (sodium dithionite) in an alkaline solution to chemically convert the colored impurities into colorless forms.[1]
-
Adsorption with Activated Carbon: Using activated carbon (charcoal) to physically adsorb the large, planar colored molecules from a solution of the crude product.[2][3][4]
-
High-Purity Recrystallization: A final polishing step after chemical or adsorptive treatment to remove remaining soluble impurities and achieve high crystallinity. A mixed solvent system, such as ethanol/water, is often effective.[5]
Q4: How does activated carbon work to decolorize my product?
A4: Activated carbon possesses an extremely porous structure with a vast internal surface area.[4][6] This allows it to adsorb large organic molecules, such as the colored xanthene and quinone-type impurities, onto its surface through van der Waals forces.[3] When a solution of crude DHBP is treated with activated carbon, the impurities are trapped within the carbon's pores, which is then removed by filtration, leaving a decolorized solution.[4]
Part 2: Troubleshooting Guide for DHBP Purification
This section addresses specific issues encountered during the purification process. Follow the logical workflow to diagnose and resolve the problem.
Problem: Crude product has a distinct orange-red or pink color.
-
Probable Cause: Presence of 6-hydroxy-9-phenyl-3H-xanthen-3-one and other related oxidation byproducts formed during synthesis.[1][7] These impurities are common when using resorcinol with reactants like benzoyl chloride or benzotrichloride.[1]
-
Suggested Solution Workflow: A combination of chemical reduction followed by recrystallization is the most robust solution. Simple recrystallization alone is often insufficient.[1]
Caption: Troubleshooting workflow for removing colored impurities.
Problem: Significant yield loss after purification.
-
Probable Cause 1: Using an excessive amount of activated carbon. Activated carbon is not perfectly selective and can adsorb the desired product, reducing the overall yield.[2]
-
Suggested Solution 1: Optimize the amount of activated carbon used. Start with a small quantity (e.g., 1-2% w/w relative to the crude product) and increase only if necessary. Perform this treatment on a small test batch first to determine the optimal amount.
-
Probable Cause 2: Product loss during recrystallization. This can happen if too much solvent is used, the solution is not cooled sufficiently, or the product is partially soluble in the washing solvent.
-
Suggested Solution 2: For recrystallization, use the minimum amount of hot solvent required to fully dissolve the product. Cool the solution slowly and then thoroughly in an ice bath to maximize crystal formation. Wash the filtered crystals with a minimal amount of ice-cold solvent.
Problem: Purified product darkens over time during storage.
-
Probable Cause: Slow oxidation upon exposure to atmospheric oxygen and/or light. The phenolic hydroxyl groups in DHBP make it susceptible to degradation.[8]
-
Suggested Solution: Store the high-purity DHBP in a tightly sealed, amber glass container to protect it from light. For long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing. Store in a cool, dark, and dry place.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous chemicals. Always conduct a thorough risk assessment and perform the work in a properly ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Chemical Purification with Sodium Hydrosulfite
This protocol is adapted from a patented method and is highly effective for removing orange-red impurities.[1]
Principle: The crude, colored DHBP is dissolved in an aqueous alkaline solution to form its water-soluble phenolate salt. The reducing agent, sodium hydrosulfite, is added to chemically reduce the colored impurity (e.g., a xanthene) to a colorless form. The purified DHBP is then precipitated by re-acidifying the solution.
Caption: Workflow for chemical purification of DHBP.
Step-by-Step Methodology:
-
In a flask, suspend 10 parts by weight of crude, colored DHBP in 60-80 parts water.
-
While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until the DHBP dissolves and the solution reaches a pH of at least 7.5, preferably between 8.5 and 9.0.[1]
-
Heat the alkaline solution to between 80°C and 95°C.
-
Add at least 0.05 parts by weight of sodium hydrosulfite (Na₂S₂O₄) per part of crude DHBP (e.g., for 10g of crude DHBP, add at least 0.5g of Na₂S₂O₄).[1]
-
Maintain the temperature and stir for 15-30 minutes. A noticeable loss of color should occur.
-
Allow the solution to cool slightly, then carefully acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH 1-3). The purified DHBP will precipitate out of the solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Dry the product under vacuum at a moderate temperature (e.g., 50-60°C). The resulting product should be a light-yellow to white solid.[1]
Protocol 2: Decolorization with Activated Carbon
This protocol is best used after the chemical treatment or for products with slight yellow discoloration.
Principle: The product is dissolved in a suitable organic solvent, and activated carbon is added to adsorb residual colored impurities. The carbon is then removed via hot filtration.
Step-by-Step Methodology:
-
Dissolve the partially purified DHBP in a minimum amount of a hot organic solvent. Acetone or ethanol are good choices.[1][9] (See solubility table below).
-
To the hot solution, add a small amount of activated carbon (start with 1-2% w/w of DHBP).
-
Maintain the solution at a gentle boil for 5-10 minutes with stirring.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing in the filter funnel.
-
The resulting filtrate should be colorless. Proceed with recrystallization by cooling the filtrate or by adding an anti-solvent (like water).
Data Table: Solubility of 2,4-Dihydroxybenzophenone
Understanding the solubility is critical for selecting an appropriate recrystallization solvent.
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | Insoluble | Ambient | [10] |
| Ethanol | Soluble | Ambient | [10][11] |
| Methanol | Soluble | Ambient | [10][11] |
| Acetone | Soluble | Ambient | [10] |
| Ethyl Acetate | Soluble | Ambient | [10][11] |
| Benzene | 56.2 g / 100g | 25 | [10] |
| n-Hexane | 4.3 g / 100g | 25 | [10] |
Note: Solubility generally increases with temperature.[8]
References
-
2,4-Dihydroxybenzophenone - ChemBK. (n.d.). Retrieved January 13, 2026, from [Link]
- Arimoto, F. S., & Ford, L. D. (1974). U.S. Patent No. 3,830,845. U.S.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxybenzophenone. In PubChem Compound Database. Retrieved January 13, 2026, from [Link]
-
Solubility of Things. (n.d.). 2,4-Dihydroxybenzophenone. Retrieved January 13, 2026, from [Link]
- Hardy, W. B. (1954). U.S. Patent No. 2,682,559. U.S.
-
Solubility of Things. (n.d.). Solubility of (2,4-dihydroxyphenyl)-phenyl-methanone. Retrieved January 13, 2026, from [Link]
- Zheng, X., et al. (2019). Chinese Patent No. CN107879910B.
-
Carbontech. (n.d.). Activated Carbon for Colour Removal. Retrieved January 13, 2026, from [Link]
-
Carbotecnia. (n.d.). Decolorization with Activated Carbon. Retrieved January 13, 2026, from [Link]
- Lin, H. C. (1986). U.S. Patent No. 4,568,429. U.S.
-
Netsol Water. (n.d.). How can Activated Carbon remove turbidity and color. Retrieved January 13, 2026, from [Link]
Sources
- 1. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carbontech.net.tr [carbontech.net.tr]
- 4. carbotecnia.info [carbotecnia.info]
- 5. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]
- 6. How can Activated Carbon remove turbidity and color [netsolwater.com]
- 7. US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. US2682559A - Purification of hydroxybenzophenones - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Diaminobenzophenone Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzophenone scaffold represents a privileged structure, a foundation upon which a multitude of biologically active molecules have been built. The introduction of amino groups to this core structure gives rise to diaminobenzophenones, a class of compounds with intriguing, yet underexplored, therapeutic potential. The specific placement of these amino groups, resulting in different isomers, is not a trivial structural nuance; it is a critical determinant of the molecule's biological activity. This guide provides an in-depth, objective comparison of the biological activities of 2,4'-diaminobenzophenone and its isomers, primarily focusing on the symmetrical 3,3'- and 4,4'-diaminobenzophenones. While direct, head-to-head comparative studies on these specific parent isomers are scarce in publicly available literature, this document synthesizes existing data on these compounds and their derivatives to illuminate the profound impact of isomerism on their biological profiles.
The Decisive Role of Isomerism in Biological Function
Isomers, molecules that share the same chemical formula but differ in the arrangement of their atoms, often exhibit vastly different physical, chemical, and, most importantly, biological properties. This principle is a cornerstone of drug design and development. The spatial orientation of functional groups dictates how a molecule interacts with its biological target, be it a receptor, an enzyme, or a nucleic acid. For diaminobenzophenones (C13H12N2O), the positions of the two amino groups on the phenyl rings fundamentally alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity, thereby shaping its pharmacological profile.
The isomers central to this guide are:
-
This compound: An asymmetrical isomer with amino groups on the ortho and para positions of the two phenyl rings.
-
3,3'-Diaminobenzophenone: A symmetrical isomer with amino groups on the meta positions.[1]
-
4,4'-Diaminobenzophenone: A symmetrical isomer with amino groups on the para positions.[2]
Caption: Chemical structures of 2,4'-, 3,3'-, and 4,4'-diaminobenzophenone.
A Comparative Analysis of Biological Activities
This section dissects the known biological activities of diaminobenzophenone isomers, drawing from studies on the parent compounds and their derivatives to infer structure-activity relationships (SAR).
Antimicrobial Activity: A Tale of Two Isomers
The search for novel antimicrobial agents is a pressing global health challenge. The available evidence, though limited, suggests a striking difference in the antimicrobial potential of diaminobenzophenone isomers.
A study investigating the antimicrobial activity of various benzophenone derivatives reported that 4,4'-diaminobenzophenone completely lacked antimicrobial activity against a panel of thirteen known Gram-positive and Gram-negative bacteria, as well as two yeasts.[3] This finding is significant as it points to the para-para substitution pattern being unfavorable for antimicrobial action in this scaffold.
In contrast, derivatives of other diaminobenzophenone isomers have shown promise. For instance, heterocyclic derivatives of 3,4-diaminobenzophenone have been synthesized and evaluated for their antibacterial and antifungal activities.[4] While this is not a direct comparison with 2,4'- or 3,3'- isomers, it indicates that the presence of amino groups in different positions can indeed confer antimicrobial properties. This disparity underscores the critical role of the amino groups' placement in defining the molecule's interaction with microbial targets.
Table 1: Comparative Antimicrobial Activity Profile
| Isomer/Derivative | Finding | Supporting Evidence |
| 4,4'-Diaminobenzophenone | Lacks antimicrobial activity | A study showed no inhibition against a panel of bacteria and yeasts.[3] |
| 3,4-Diaminobenzophenone Derivatives | Exhibit antibacterial and antifungal activity | Heterocyclic derivatives demonstrated activity against various microbial strains.[4] |
Anti-inflammatory Activity: Insights from Aminobenzophenone Derivatives
Chronic inflammation is a hallmark of numerous diseases. The inhibition of pro-inflammatory signaling pathways is a key therapeutic strategy. While direct data on the anti-inflammatory properties of diaminobenzophenone isomers is limited, research on related aminobenzophenones provides valuable SAR insights.
A study on a series of 4-aminobenzophenones identified them as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[5] This inhibition led to a dose-dependent reduction in the release of pro-inflammatory cytokines IL-1β and TNF-α. The study highlighted the importance of the carbonyl group of the benzophenone core in forming a hydrogen bond with the methionine-109 residue in the enzyme's active site.[5][6] The positioning of the amino group and other substituents on the phenyl rings was crucial for optimizing this interaction and achieving high potency.[5] Although this study does not directly compare diaminobenzophenone isomers, it strongly suggests that the position of the amino groups in molecules like 2,4'- and 3,3'-diaminobenzophenone would significantly influence their ability to bind to and inhibit kinases like p38, thereby affecting their anti-inflammatory potential.
Caption: Inhibition of the p38 MAP kinase pathway by aminobenzophenones.
Cytotoxicity and Anticancer Potential: A Field of Opportunity
For example, derivatives of 2-aminobenzophenone have been synthesized and evaluated for their anticancer activity.[7] Similarly, a study on a 4,4'-dihydroxybenzophenone derivative, in a double salt formulation, showed improved in vitro anticancer activities.[8] These findings indicate that the diaminobenzophenone core, with appropriate functionalization, can serve as a template for the development of novel cytotoxic agents. The differential electronic and steric properties of the 2,4'-, 3,3'-, and 4,4'- isomers would likely lead to derivatives with distinct anticancer profiles, highlighting the importance of isomeric selection in the design of new cancer therapeutics.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison of diaminobenzophenone isomers, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the diaminobenzophenone isomers in cell culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each diaminobenzophenone isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microorganism and medium) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion and Future Directions
The available scientific literature, while not offering a direct comparative study, strongly suggests that the biological activity of diaminobenzophenone is highly dependent on the isomeric form. The striking lack of antimicrobial activity in 4,4'-diaminobenzophenone, contrasted with the potential of other isomers' derivatives, is a testament to the profound influence of the amino groups' positioning. Similarly, insights from related aminobenzophenones in the context of anti-inflammatory activity point towards a structure-activity relationship that is exquisitely sensitive to the spatial arrangement of these functional groups.
This guide underscores the necessity for systematic, head-to-head comparative studies of 2,4'-, 3,3'-, and 4,4'-diaminobenzophenone. Such research would provide invaluable data for medicinal chemists and drug development professionals, enabling a more rational design of novel therapeutics based on the benzophenone scaffold. Future investigations should focus on a broad range of biological assays, including cytotoxicity against a panel of cancer cell lines, antimicrobial activity against clinically relevant pathogens, and inhibition of key enzymes in disease pathways. Elucidating the precise structure-activity relationships of these fundamental isomers will unlock the full therapeutic potential of the diaminobenzophenone class of molecules.
References
-
PubChem. (n.d.). 4,4'-Diaminobenzophenone. National Center for Biotechnology Information. Retrieved from [Link][2]
-
PubChem. (n.d.). 3,3'-Diaminobenzophenone. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Scheel Fjording, M., Aaes, H., & Binderup, L. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651–5662.[5]
-
European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts.[9]
-
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link][6]
-
ResearchGate. (n.d.). ChemInform Abstract: Anticancer Properties for 4,4′-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007)/3,7-Diaminophenothiazin-5-ium Double Salts. Retrieved from [Link][8]
-
Arora, S., Pratap, A., Singhal, S., Bahukhandi, K. D., Agarwal, S., & Kumar, D. (2018). Antimicrobial Activity of Some Diaminobenzophenone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 22-28.[4]
-
Shahin, M. M., Bugaut, A., & Kalopissis, G. (1980). Structure-activity relationship within a series of m-diaminobenzene derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 78(1), 25–31.[10]
-
Al-Salahi, R., Al-Suwaidan, I. A., & Marzouk, M. (2014). Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. International Journal of Molecular Sciences, 15(12), 22483–22495.[7]
-
PubChem. (n.d.). 3,4-Diaminobenzophenone. National Center for Biotechnology Information. Retrieved from [Link][11]
-
University of Calgary. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]
-
Lange, M. J., Oller, A. R., & Sarkar, S. (2007). Antimicrobial Activity of Mono- and Di-Methyl Substituted Benzhydrols and Benzophenones In Vitro. Transactions of the Missouri Academy of Science, 41, 14–19.[3]
Sources
- 1. 3,3'-Diaminobenzophenone | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Structure-activity relationship within a series of m-diaminobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Polyimides Derived from 2,4'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of monomers, specifically the diamine and dianhydride, critically dictates the final properties of the polyimide. This guide provides an in-depth comparison of polyimides derived from the asymmetrical diamine 2,4'-Diaminobenzophenone (2,4'-DABP) against those synthesized from the more conventional and symmetrical 4,4'-oxydianiline (ODA) and its isomer, 3,4'-oxydianiline (3,4'-ODA). This analysis is designed to offer researchers and scientists a comprehensive understanding of the structure-property relationships that govern the performance of these materials, enabling informed decisions in their applications.
The Influence of Diamine Structure on Polyimide Properties
The isomeric position of the amino groups on the diamine monomer significantly impacts the polymer chain's geometry, packing efficiency, and intermolecular interactions. This, in turn, influences macroscopic properties such as solubility, thermal stability, and mechanical performance.
-
This compound (2,4'-DABP): The asymmetrical structure of 2,4'-DABP, with amino groups in the para and ortho positions relative to the benzoyl bridge, introduces a "kink" in the polymer backbone. This irregularity disrupts chain packing, which can lead to enhanced solubility but potentially lower thermal and mechanical properties compared to its symmetrical counterparts.
-
4,4'-Oxydianiline (ODA): As a symmetrical diamine with a flexible ether linkage, ODA is widely used in the synthesis of high-performance polyimides. The linear and symmetrical nature of ODA allows for efficient chain packing, resulting in polyimides with excellent thermal and mechanical properties, though often with limited solubility.
-
3,4'-Oxydianiline (3,4'-ODA): This asymmetrical isomer of ODA offers a compromise between the properties imparted by 2,4'-DABP and 4,4'-ODA. The meta-linkage introduces some non-linearity, which can improve solubility compared to 4,4'-ODA, while still maintaining good thermal and mechanical performance.
Comparative Performance Data
The following tables summarize the key performance characteristics of polyimides derived from 2,4'-DABP, 4,4'-ODA, and 3,4'-ODA, synthesized with common dianhydrides such as Pyromellitic Dianhydride (PMDA) and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA). It is important to note that the data presented is a synthesis of findings from various studies, and direct comparisons should be made with caution as experimental conditions can vary.
Thermal Properties
| Diamine | Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| 2,4'-DABP | PMDA | Data not readily available | Data not readily available |
| BTDA | ~260-280 | ~500-520 | |
| 4,4'-ODA | PMDA | 380-410 | 550-580 |
| BTDA | 276-310[1] | 530-560 | |
| 3,4'-ODA | PMDA | 320-350 | 530-550 |
| BTDA | 270-290[2] | 510-540 |
Note: The lack of readily available data for 2,4'-DABP with PMDA highlights a gap in the current literature.
Interpretation: Polyimides based on the symmetrical 4,4'-ODA generally exhibit the highest thermal stability, as indicated by their high Tg and Td5 values. This is attributed to the regular, linear polymer chains that allow for strong intermolecular interactions. The asymmetrical nature of 2,4'-DABP and 3,4'-ODA leads to a reduction in thermal stability, with the effect being potentially more pronounced for 2,4'-DABP due to the greater disruption of chain packing.
Mechanical Properties
| Diamine | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) |
| 2,4'-DABP | BTDA | 90-110 | 5-8 |
| 4,4'-ODA | PMDA | 120-170 | 3-7 |
| BTDA | 114[1] | 3.6[1] | |
| 3,4'-ODA | BTDA | 100-120 | 6-10 |
Interpretation: The superior mechanical properties of polyimides derived from 4,4'-ODA, particularly with the rigid PMDA dianhydride, are evident. The ordered structure allows for effective stress transfer along the polymer chains. The introduction of asymmetry in 2,4'-DABP and 3,4'-ODA can lead to a decrease in tensile strength but may improve ductility, as suggested by the potentially higher elongation at break for 3,4'-ODA based polyimides.
Solubility
| Diamine | NMP | DMAc |
| 2,4'-DABP | Soluble | Soluble |
| 4,4'-ODA | Insoluble/Partially Soluble | Insoluble/Partially Soluble |
| 3,4'-ODA | Soluble | Soluble |
Interpretation: The enhanced solubility of polyimides derived from the asymmetrical diamines 2,4'-DABP and 3,4'-ODA is a significant advantage for processing. The irregular polymer chain structure hinders the strong intermolecular forces that make polyimides based on symmetrical diamines like 4,4'-ODA largely insoluble in common organic solvents.[3][4][5]
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis and characterization of these polyimides are provided below.
Polyimide Synthesis: Two-Step Method
This is the most common method for preparing polyimides, involving the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization.[6][7][8][9][10]
Figure 1: General workflow for the two-step synthesis of polyimides.
Step 1: Poly(amic acid) Synthesis
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (e.g., 2,4'-DABP) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the dianhydride (e.g., BTDA) in portions to the stirred solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven or a forced-air oven.
-
Thermally cure the film using a stepwise heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[7]
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
Characterization Protocols
Thermogravimetric Analysis (TGA) TGA is used to determine the thermal stability and decomposition temperature of the polyimide films.
-
Place a small sample (5-10 mg) of the polyimide film in a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[11]
-
Record the weight loss as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for thermal stability.
Dynamic Mechanical Analysis (DMA) DMA is employed to determine the glass transition temperature (Tg) of the polyimide films.
-
Cut a rectangular strip of the polyimide film to the dimensions specified by the DMA instrument.
-
Mount the film in the tensile clamps of the DMA.
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 5°C/min, while applying a small oscillatory strain at a fixed frequency (e.g., 1 Hz).[11]
-
The Tg is typically identified as the peak of the tan δ curve.[12]
Tensile Testing Tensile testing is performed to evaluate the mechanical properties of the polyimide films, such as tensile strength and elongation at break, following ASTM D882 standards.[13][14][15]
-
Cut dumbbell-shaped or rectangular specimens from the polyimide film using a die cutter.[13]
-
Measure the width and thickness of the specimen's gauge section.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.
-
Record the load and elongation data to generate a stress-strain curve, from which the tensile strength and elongation at break can be determined.
Structure-Property Relationship Visualization
The following diagram illustrates the conceptual relationship between the diamine structure and the resulting polyimide properties.
Figure 2: Influence of diamine isomerism on polyimide properties.
Conclusion
The selection of the diamine monomer is a critical factor in tailoring the properties of polyimides for specific applications. Polyimides derived from the asymmetrical this compound offer the significant advantage of improved solubility, which is highly beneficial for processing. This comes at the cost of a likely reduction in thermal stability and mechanical strength when compared to polyimides based on the symmetrical 4,4'-oxydianiline. The 3,4'-oxydianiline isomer provides a balanced set of properties, offering a compromise between the high performance of 4,4'-ODA-based polyimides and the enhanced processability of those derived from 2,4'-DABP. Further research focusing on the direct comparison of these isomeric diamines under identical synthetic and testing conditions is warranted to provide a more definitive and quantitative understanding of their structure-property relationships.
References
-
AZoM. (2024, June 4). Polyimide Synthesis Explained: Shaping Modern Electronics. [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]
-
ResearchGate. (n.d.). Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. [Link]
-
TA Instruments. (n.d.). Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. [Link]
-
Royal Society of Chemistry. (2019, March 5). Preparation of polyimide films via microwave-assisted thermal imidization. [Link]
-
ResearchGate. (n.d.). Solubility of the polymers. Solvent Polyimide NMP DMSO m-cresol pyridine THF CP NB. [Link]
-
MDPI. (n.d.). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. [Link]
-
Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. [Link]
-
ResearchGate. (n.d.). Solubility behavior of polyimides Code Solvent a NMP DMAc DMF DMSO m-Cresol THF CHCl 3. [Link]
-
ASTM International. (2018). D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting. [Link]
- St. Clair, A. K., & St. Clair, T. L. (1981). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. NASA Technical Memorandum 81977.
-
WTS Machinery. (2024, October 24). ASTM D882 Guide: Tensile Testing of Thin Plastic Films. [Link]
-
ZwickRoell. (n.d.). ASTM D882| film tensile test. [Link]
-
ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. [Link]
-
MDPI. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. [Link]
-
ResearchGate. (n.d.). Thermal and mechanical properties of the polyimide films. [Link]
-
MDPI. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. [Link]
-
ASTM International. (2018). Tensile Properties of Thin Plastic Sheeting. [Link]
-
Taylor & Francis. (n.d.). Pyromellitic dianhydride – Knowledge and References. [Link]
-
PMC. (2022). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]
-
ResearchGate. (n.d.). DMA and TG analysis of synthesized polyamide-imide films. (A) The loss.... [Link]
-
AZoM. (2018, June 27). TGA, TMA, and DMA Analysis of Thermoplastics. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. [Link]
-
ResearchGate. (n.d.). Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. [Link]
-
YouTube. (2023, July 8). Tensile Testing of Thin Films to ASTM D882 / ISO 527-3. [Link]
-
MDPI. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. [Link]
-
MDPI. (2024). Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers. [Link]
-
AZoM. (2018, June 27). TGA, TMA, and DMA Analysis of Thermoplastics. [Link]
-
MDPI. (2014). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. [Link]
-
ResearchGate. (n.d.). Copolyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and pyromellitic dianhydride with 4,4′-oxydianiline. [Link]
-
ResearchGate. (n.d.). Thermal properties of polyimide films. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. dakenchem.com [dakenchem.com]
- 10. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 11. High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. testresources.net [testresources.net]
- 14. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 15. zwickroell.com [zwickroell.com]
comparative study of synthesis routes for diaminobenzophenone isomers
A Comparative Guide to the Synthesis of Diaminobenzophenone Isomers
Introduction
Diaminobenzophenone (DABP) isomers are a class of aromatic ketones that serve as indispensable building blocks in advanced materials and pharmaceutical synthesis. Their rigid, photochemically stable benzophenone core, combined with the reactive amine functionalities, makes them ideal monomers for high-performance polymers such as polyimides and polyamides, which are valued for their exceptional thermal stability and mechanical strength. Furthermore, specific isomers, notably 3,4'-diaminobenzophenone, are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the widely used anthelmintic drug mebendazole.[1][2]
The isomeric substitution pattern of the amino groups (–NH₂) on the phenyl rings profoundly influences the final properties of the resulting polymers and the viability of pharmaceutical synthesis routes. The three most commercially and scientifically significant isomers are 3,3'-DABP, 4,4'-DABP, and 3,4'-DABP. The selection of a synthetic route for a specific isomer is a critical decision for any research or manufacturing campaign, dictated by factors such as raw material availability, process safety, scalability, atom economy, and desired product purity.
This guide provides a comparative analysis of the predominant synthesis routes for these key diaminobenzophenone isomers. By examining the underlying chemical principles and providing validated experimental data, we aim to equip researchers, chemists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
Comparative Synthesis of 3,4'-Diaminobenzophenone
3,4'-Diaminobenzophenone is a non-symmetrical isomer primarily sought after for its role as the central precursor to mebendazole.[2] Its synthesis is dominated by multi-step pathways starting from substituted chlorobenzophenones.
Route 1: Ammonolysis of 3-Nitro-4-chlorobenzophenone and Subsequent Reduction
This is arguably the most established and industrially relevant pathway. The logic of this route is to first introduce the 4'-amino group via nucleophilic aromatic substitution (ammonolysis) and then convert the 3-nitro group into the second amine functionality via reduction.
-
Step 1: Ammonolysis: The process begins with 3-nitro-4-chlorobenzophenone, which is subjected to high-pressure ammonolysis. The electron-withdrawing effect of the nitro group and the carbonyl group activates the chlorine atom at the C4 position for nucleophilic substitution by ammonia. This reaction is typically performed in an autoclave at elevated temperatures (80-130°C) and pressures (0.4-0.6 MPa) to achieve a reasonable reaction rate.[1]
-
Step 2: Reduction: The resulting 3-nitro-4-aminobenzophenone intermediate is then reduced. Two primary methods are employed:
-
Catalytic Hydrogenation: This is the preferred method for its high efficiency and clean reaction profile. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are used with hydrogen gas.[1][3] The reaction proceeds under mild conditions and typically gives high yields of the final product with excellent purity.
-
Chemical Reduction: Alternatively, chemical reducing agents like sodium sulfide can be used.[2] While effective, this method often involves more complex workups to remove inorganic byproducts.
-
Route 2: Friedel-Crafts Acylation and Reductive Dechlorination
An alternative approach builds the molecule from more fundamental starting materials, offering flexibility but adding complexity.
-
Step 1: Friedel-Crafts Acylation: 4-nitrobenzoyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a mixture of chloronitrobenzophenone isomers.[4]
-
Step 2: Nitration: This isomer mixture is then subjected to nitration to yield a mixture of chlorodinitrobenzophenone isomers.
-
Step 3: One-Pot Reduction and Dechlorination: The crude chlorodinitrobenzophenone mixture undergoes catalytic hydrogenation. In a key step for process efficiency, a dehydrochlorinating agent, such as sodium carbonate, is added to the reaction.[4][5] This allows for the simultaneous reduction of both nitro groups and the hydrogenolysis of the C-Cl bond, yielding the final 3,4'-DABP in a single, convergent step.
Comparative Synthesis of 3,3'-Diaminobenzophenone
3,3'-DABP is a symmetric monomer crucial for producing flexible polyimide films and other high-performance polymers. Its synthesis often involves the reduction of a dinitro precursor, but the method of obtaining this precursor is a key differentiating factor.
Route 1: Nitration of Benzophenone and Subsequent Reduction
This is the most direct conceptual route, but it is plagued by poor selectivity.
-
Step 1: Nitration: Direct nitration of benzophenone with mixed acids (HNO₃/H₂SO₄) invariably produces a mixture of dinitrobenzophenone isomers (3,3'-, 3,4'-, 4,4'-) and other byproducts.[6] Separating the desired 3,3'-dinitrobenzophenone from this complex mixture requires tedious and often inefficient recrystallization steps, leading to a very low overall yield.[6]
-
Step 2: Reduction: Once isolated, the pure 3,3'-dinitrobenzophenone is reduced to 3,3'-DABP, typically via catalytic hydrogenation (e.g., H₂/Pd-C).[7]
Route 2: Synthesis from 4,4'-Dichlorobenzophenone
This pathway offers a superior solution by leveraging a highly selective nitration reaction, thereby avoiding the isomer separation problem.
-
Step 1: Selective Nitration: The synthesis begins with 4,4'-dichlorobenzophenone. The chlorine atoms are deactivating but ortho-, para-directing. Nitration of this substrate proceeds with high regioselectivity to yield 3,3'-dinitro-4,4'-dichlorobenzophenone. Yields for this step are often excellent, with purities exceeding 99%.[6]
-
Step 2: One-Pot Reductive Dechlorination: In a highly efficient subsequent step, the 3,3'-dinitro-4,4'-dichlorobenzophenone is subjected to catalytic hydrogenation in the presence of a base, such as sodium hydroxide or aqueous ammonia.[6][7] The palladium catalyst facilitates the reduction of the nitro groups and the hydrogenolysis of the C-Cl bonds in the same operation, producing high-purity 3,3'-DABP directly. This route's primary advantage is its circumvention of the difficult isomer purification required in Route 1.
Route 3: One-Pot Nitration-Reduction from Benzophenone
A modern, process-intensified approach aims to streamline the synthesis from benzophenone.
-
One-Pot Reaction: In this method, benzophenone is nitrated using dinitrogen pentoxide in the presence of a shape-selective zeolite catalyst.[8] The catalyst's porous structure favors the formation of the 3,3'-isomer. Crucially, without isolating the dinitro intermediate, a reduction catalyst (e.g., nickel powder) and hydrogen are introduced directly into the reactor to perform the reduction in situ.[8] This method offers significant advantages in process time and waste reduction but requires careful control of catalyst activity and reaction conditions.
Synthesis of 4,4'-Diaminobenzophenone
4,4'-DABP is a highly symmetric and linear monomer, making it a preferred choice for producing semi-crystalline, high-strength polymers. Its synthesis typically follows a different strategy from its isomers, relying on the oxidation of a pre-formed diphenylmethane backbone.
Route: Oxidation of a Diaminodiphenylmethane Derivative
This method avoids direct nitration of benzophenone and instead builds the carbonyl group from a methylene bridge. The rationale is to protect the reactive amine groups before the harsh oxidation step.
-
Step 1: Protection: The synthesis starts with 4,4'-diaminodiphenylmethane. The amino groups are first protected, for example, by reacting with phthalic anhydride to form 4,4'-bis-phthalimidoyl-diphenylmethane. This protection is essential to prevent the oxidation of the amino groups in the next step.
-
Step 2: Oxidation: The central methylene bridge (–CH₂–) of the protected intermediate is oxidized to a carbonyl group (–C=O–). This transformation is typically achieved using aqueous nitric acid under elevated pressure and temperature (e.g., 160°C, 7 bar), often with a co-solvent like nitrobenzene or acetic acid.[9]
-
Step 3: Deprotection: The resulting 4,4'-bis-phthalimidoylbenzophenone is then deprotected to liberate the free diamine. This is commonly done by aminolysis, for instance, by heating with monoethanolamine, which cleaves the imide rings and releases the high-purity 4,4'-DABP product.[9]
Sources
- 1. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. prepchem.com [prepchem.com]
- 4. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 3,3'-Diaminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 9. EP0144830B1 - Process for preparing 4,4'-diamino-benzophenone - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Isomeric Aminophenols
For: Researchers, scientists, and drug development professionals
Introduction
Aminophenols, existing as ortho- (2-aminophenol), meta- (3-aminophenol), and para- (4-aminophenol) isomers, are foundational intermediates in the synthesis of a vast array of compounds, including pharmaceuticals, dyes, and polymers.[1] The strategic placement of the amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring is not a trivial structural nuance; it fundamentally dictates the molecule's electronic landscape and, consequently, its chemical reactivity and applications. For instance, 4-aminophenol is the immediate precursor to the widely used analgesic paracetamol, while the other isomers are pivotal in creating specialized dyes and heterocyclic compounds.[1][2][3]
This guide provides an in-depth, objective comparison of the reactivity of these three isomers. Moving beyond a simple recitation of facts, we will explore the causal relationships between isomeric structure and chemical behavior, supported by mechanistic explanations and validated experimental protocols. Understanding these differences is paramount for designing efficient synthetic pathways and predicting reaction outcomes.
The Foundation: Structural and Electronic Properties
The reactivity of an aromatic compound is governed by the electronic effects of its substituents. Both the amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups.[4] They donate electron density to the benzene ring through resonance, making it more susceptible to electrophilic attack. The key to understanding the isomers' differential reactivity lies in how these directing effects interact.
dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=none, margin=0, fontname="Arial"]; edge [arrowhead=vee, penwidth=1.5];
} dot Caption: Structures of the three aminophenol isomers.
Physical Properties Comparison
The physical properties also reflect the structural differences, particularly in melting point and acidity (pKa), which are influenced by intermolecular forces like hydrogen bonding.
| Property | 2-Aminophenol (ortho) | 3-Aminophenol (meta) | 4-Aminophenol (para) |
| Molar Mass ( g/mol ) | 109.13 | 109.13 | 109.13 |
| Melting Point (°C) | ~174 | 122-124 | ~187.5 |
| Boiling Point (°C) | 284 (decomposes) | 164 (at 11 mmHg) | 284 (decomposes) |
| pKa1 (-NH₃⁺) | 4.72[5] | 4.17 - 4.37[5][6][7] | 5.48 - 5.50[5] |
| pKa2 (-OH) | 9.71[5] | 9.82 - 9.87[5][7] | 10.30[5] |
Data sourced from multiple references, slight variations may exist based on experimental conditions.[2][5][6][7]
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution
This class of reactions most vividly illustrates the impact of substituent position. The combined electron-donating power of the -OH and -NH₂ groups makes the aromatic ring highly reactive towards electrophiles like halogens (Br⁺), nitro groups (NO₂⁺), or acyl groups (RCO⁺).
-
ortho-Aminophenol: The ortho, para-directing effects of both groups reinforce each other, strongly activating positions 4 and 6 (para and ortho to the -NH₂ group, respectively, and ortho and para to the -OH group). This synergistic effect leads to high reactivity at these sites.
-
para-Aminophenol: Similar to the ortho isomer, the directing effects are synergistic. The positions ortho to the -NH₂ group (2 and 6) are also meta to the -OH group, but the positions ortho to the -OH group (3 and 5) are also ortho to the -NH₂ group. The result is strong activation at positions 2, 3, 5, and 6, making this isomer highly reactive.
-
meta-Aminophenol: The directing effects are in conflict. The positions ortho and para to the -OH group (positions 2, 4, 6) are not the same as those ortho and para to the -NH₂ group (positions 2, 4, 6). However, position 2 is ortho to both substituents, and position 4 is ortho to one and para to the other. This leads to a more complex mixture of products and generally lower reactivity compared to the ortho and para isomers, where the activation is more concerted.
dot graph { graph [fontname="Arial", label="Directing Effects in Electrophilic Substitution", labelloc=t, fontsize=14]; node [fontname="Arial", shape=circle, style=filled]; edge [penwidth=1.5];
} dot Caption: Predicted sites of electrophilic attack on aminophenol isomers.
Oxidation
The susceptibility to oxidation is a major point of differentiation.
-
ortho- and para-Aminophenols: These isomers are readily oxidized, even by mild oxidizing agents like air, light, or iron(III) chloride.[2][5][8] This high susceptibility is due to the formation of stable, conjugated quinone-imine intermediates. The proximity of the electron-donating groups facilitates the removal of two protons and two electrons. This reactivity is harnessed in applications like photographic developers and dye synthesis.[2][9]
-
meta-Aminophenol: This isomer is significantly more stable towards oxidation.[5][10] The meta-positioning of the functional groups prevents the formation of a simple, stable quinone-imine structure upon oxidation, thus requiring harsher conditions for a reaction to occur. This stability makes it a reliable component in dye formulations where resistance to fading is required.[7]
dot graph { graph [fontname="Arial", splines=ortho]; node [fontname="Arial", shape=box, style=rounded]; edge [penwidth=1.5];
} dot Caption: Comparative oxidation pathways of aminophenol isomers.
Acylation
Acylation reactions, such as the reaction with acetyl chloride or acetic anhydride, are crucial in pharmaceutical synthesis. The primary site of reaction is the nitrogen atom of the amino group, which is generally more nucleophilic than the oxygen of the hydroxyl group.
-
General Reactivity: In all isomers, N-acylation is the predominant reaction.[5]
-
Subtle Differences: The nucleophilicity of the amino group is modulated by the position of the -OH group. In p-aminophenol, the electron-donating resonance from the hydroxyl group enhances the electron density at the para-positioned amino group, facilitating its role as a nucleophile. This specific reactivity is the cornerstone of paracetamol synthesis, where 4-aminophenol is acetylated to form N-acetyl-p-aminophenol.[2][11]
Experimental Validation: Comparative Bromination Protocol
To provide a tangible demonstration of these reactivity differences, the following protocol can be used to compare the rate of electrophilic bromination.
Objective: To qualitatively and quantitatively compare the reactivity of o-, m-, and p-aminophenol towards electrophilic bromination by measuring the rate of bromine consumption.
Principle: The highly activated rings of aminophenols react rapidly with aqueous bromine, consuming its characteristic reddish-brown color. The time taken for decolorization under identical conditions serves as a direct proxy for the relative reactivity of each isomer.
dot graph { graph [fontname="Arial", rankdir=TB]; node [fontname="Arial", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; edge [penwidth=1.5];
} dot Caption: Experimental workflow for comparative bromination.
Methodology:
-
Solution Preparation:
-
Prepare 0.01 M solutions of 2-aminophenol, 3-aminophenol, and 4-aminophenol in a 50% aqueous ethanol solution.
-
Prepare a 0.05 M aqueous bromine solution. Caution: Bromine is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
-
Reaction Execution:
-
To three separate 100 mL Erlenmeyer flasks, add 20 mL of each of the prepared aminophenol solutions.
-
Place the flasks on a magnetic stirrer and ensure constant stirring speed.
-
Using a burette, rapidly add 5.0 mL of the 0.05 M bromine solution to the first flask (e.g., 2-aminophenol) and simultaneously start a stopwatch.
-
Stop the timer the instant the reddish-brown color completely disappears. Record the time.
-
Repeat the procedure for the 3-aminophenol and 4-aminophenol solutions, ensuring the conditions are identical.
-
-
Data Analysis and Expected Outcome:
-
The reaction is an electrophilic aromatic substitution, where Br⁺ substitutes onto the activated ring.
-
Expected Reactivity Order: 4-aminophenol ≈ 2-aminophenol > 3-aminophenol.
-
The decolorization times for the ortho and para isomers are expected to be significantly shorter than for the meta isomer, providing clear, visual evidence of their heightened reactivity due to synergistic activation.
-
Summary of Reactivity and Applications
| Isomer | Electrophilic Substitution | Oxidation Susceptibility | Key Reactivity Feature | Primary Applications |
| ortho-Aminophenol | Very High | High | Prone to cyclization/condensation[5] | Synthesis of phenoxazine dyes, heterocyclic compounds, corrosion inhibitors.[12][13] |
| meta-Aminophenol | Moderate | Low (Relatively Stable) | Unique substitution patterns, stability[5] | Synthesis of specific azo dyes (e.g., for hair colorants), high-performance polymers.[7] |
| para-Aminophenol | Very High | High | Efficient N-acylation[5] | Precursor for paracetamol (acetaminophen), photographic developers, antioxidants.[2][3] |
Conclusion
The positional isomerism of aminophenols is a powerful determinant of their chemical reactivity. The synergistic activation by the hydroxyl and amino groups in the ortho and para positions leads to high reactivity in electrophilic substitution and a pronounced susceptibility to oxidation. This reactivity is harnessed for the synthesis of dyes and pharmaceuticals like paracetamol. Conversely, the conflicting directing effects and resulting electronic arrangement in meta-aminophenol render it more stable to oxidation and channel its reactivity towards the synthesis of different classes of dyes and polymers. For the practicing scientist, a thorough understanding of these structure-reactivity relationships is not merely academic; it is an essential tool for the rational design of synthetic strategies and the development of novel chemical entities.
References
- A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. Benchchem.
- Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
-
4-Aminophenol | C6H7NO | CID 403. PubChem, National Center for Biotechnology Information. [Link]
-
4-Aminophenol. Wikipedia. [Link]
- A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Benchchem.
- Ortho Aminophenol Role in Dye Formul
-
Aminophenol. Wikipedia. [Link]
-
p-aminophenol reacts with one equivalent of acetyl chloride in the presence of. YouTube. [Link]
-
Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. [Link]
-
Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase. PubMed, National Center for Biotechnology Information. [Link]
-
2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Kajay Remedies. [Link]
-
The pK a values for aminophenols isomers. ResearchGate. [Link]
-
3-Aminophenol | C6H7NO | CID 11568. PubChem, National Center for Biotechnology Information. [Link]
-
3-Aminophenol. Wikipedia. [Link]
-
Process Design and Economics of Production of p-Aminophenol. arXiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. arxiv.org [arxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemcess.com [chemcess.com]
- 6. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. kajay-remedies.com [kajay-remedies.com]
- 13. kajay-remedies.com [kajay-remedies.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2,4'-Diaminobenzophenone
Welcome to a comprehensive evaluation of the synthetic methodologies for producing 2,4'-Diaminobenzophenone. This guide is crafted for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who require a robust, scalable, and cost-effective synthesis for this critical intermediate. As a key building block for various pharmaceuticals, including anti-inflammatory agents and CNS drugs, the efficient synthesis of diaminobenzophenones is of paramount importance.[1]
This document moves beyond a simple recitation of protocols. It provides a comparative analysis, grounded in experimental data and field experience, to explain the causality behind procedural choices. We will dissect common synthetic routes, evaluating them on metrics of yield, cost, safety, and scalability to guide you in selecting the optimal method for your specific application.
Methodology 1: The Classic Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[2] For this compound, this typically involves the reaction of an aniline derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] However, the free amino groups on the aniline starting material are basic and will complex with the Lewis acid, deactivating it and preventing the reaction. Therefore, protection of the amino groups is a mandatory preliminary step.
A common and effective strategy involves the acetylation of aniline and p-phenylenediamine (or their respective precursors) to form acetanilides. This protection serves two purposes: it prevents catalyst deactivation and modulates the directing effect of the substituent. The subsequent acylation, followed by deprotection, yields the target molecule.
Plausible Synthetic Route via Friedel-Crafts Acylation:
-
Protection: Reaction of aniline with acetyl chloride to form N-phenylacetamide (acetanilide).
-
Acylation: Friedel-Crafts acylation of acetanilide with 4-nitrobenzoyl chloride. The acetylamino group is an ortho-, para-director, leading to the desired 2-acetylamino-4'-nitrobenzophenone.
-
Deprotection & Reduction: The intermediate is then subjected to acidic or basic hydrolysis to remove the acetyl group, followed by reduction of the nitro group (e.g., using catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl or Na₂S) to yield this compound.
Causality and Experimental Insights:
-
Choice of Protecting Group: Acetyl is chosen for its low cost, ease of installation, and straightforward removal under hydrolytic conditions.
-
Lewis Acid Stoichiometry: More than a stoichiometric amount of AlCl₃ is often required because it complexes with the carbonyl oxygen of both the acyl chloride and the resulting ketone product.[3]
-
Reaction Conditions: The reaction is typically run at low temperatures (0-5 °C) initially to control the exothermic reaction between the acyl chloride and the catalyst, then allowed to warm to drive the reaction to completion.[3] Vigorous conditions should be avoided as they can lead to side reactions.[1]
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation of 2-Amino-4'-nitrobenzophenone:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add 4-nitrobenzoyl chloride (1.0 eq.).
-
Add acetanilide (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude 2-acetylamino-4'-nitrobenzophenone is then hydrolyzed by refluxing with aqueous HCl to yield 2-amino-4'-nitrobenzophenone.
-
-
Reduction to this compound:
-
Dissolve the 2-amino-4'-nitrobenzophenone intermediate in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under H₂ pressure (e.g., 50 psi) until hydrogen uptake ceases.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Methodology 2: Grignard Reagent Addition to Benzonitriles
An effective alternative to the Friedel-Crafts reaction is the addition of an organometallic reagent, such as a Grignard reagent, to a benzonitrile derivative.[1] This pathway avoids the use of strong Lewis acids and the need for amino group protection in certain configurations. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine intermediate which is subsequently hydrolyzed to the ketone.
Plausible Synthetic Route via Grignard Reaction:
-
Grignard Reagent Formation: Prepare the Grignard reagent from a protected 2-bromoaniline derivative (e.g., 2-bromo-N,N-dimethylaniline) by reacting it with magnesium turnings in an anhydrous ether solvent like THF. Direct formation from 2-bromoaniline is challenging due to the acidic N-H proton.
-
Nucleophilic Addition: Add 4-aminobenzonitrile to the prepared Grignard reagent. The reaction forms a magnesium salt of the imine.
-
Hydrolysis: Acidic workup (e.g., with aqueous NH₄Cl or dilute HCl) hydrolyzes the imine to the corresponding ketone, 2-(N,N-dimethylamino)-4'-aminobenzophenone.
-
Demethylation (if necessary): The dimethylamino group can be demethylated if the primary amine is required, though this adds complexity. A more direct route using a different protecting group on the starting aniline may be preferable.
Causality and Experimental Insights:
-
Reagent Purity: The Grignard reaction is highly sensitive to moisture and protic impurities. All glassware must be oven-dried, and anhydrous solvents are essential.
-
Intermediate Stability: The ketone product is not formed until the hydrolysis step. This is advantageous as it prevents the Grignard reagent from reacting with the product ketone.[1]
-
Yields: This method can provide good to excellent yields, often exceeding those of multi-step Friedel-Crafts routes.[1]
Experimental Protocol: Grignard Synthesis
-
Prepare Grignard Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.).
-
Add a solution of 2-bromo-N,N-dimethylaniline (1.0 eq.) in anhydrous THF dropwise. A crystal of iodine may be needed to initiate the reaction.
-
Reflux the mixture gently for 1-2 hours until most of the magnesium is consumed.
-
-
Addition and Hydrolysis:
-
Cool the Grignard solution to 0 °C.
-
Add a solution of 4-aminobenzonitrile (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Methodology 3: Synthesis from Halogenated Precursors
For industrial-scale production, starting from readily available halogenated or nitrated benzophenones can be highly cost-effective. This route involves a two-step process: nucleophilic aromatic substitution (for halogenated precursors) or ammonolysis (for nitro-chloro precursors), followed by a reduction step.
A plausible route starts with 2-chloro-4'-nitrobenzophenone or a related dichlorobenzophenone.
Plausible Synthetic Route from Halogenated Precursors:
-
Ammonolysis: React 2-chloro-4'-nitrobenzophenone with ammonia (aqueous or in an organic solvent) under pressure and heat. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing carbonyl group. This step yields 2-amino-4'-nitrobenzophenone.
-
Reduction: The resulting nitro-amino intermediate is then reduced to the diamine product using standard methods as described in the Friedel-Crafts protocol (e.g., catalytic hydrogenation).
Causality and Experimental Insights:
-
Reaction Conditions: The ammonolysis step often requires high temperatures and pressures, necessitating the use of an autoclave.[4] This increases capital costs but can be very efficient for large batches.
-
Selectivity: The regioselectivity of the amination is controlled by the electronic effects of the substituents on the benzophenone core.
-
Industrial Viability: This method is attractive for industrial production due to the potentially low cost of starting materials like 3-nitro-4-chlorobenzophenone and the high throughput achievable in batch reactor systems.[4] A patent for the synthesis of 3,4-diaminobenzophenone outlines a similar process, ensuring a total yield of 90%.[4]
Comparative Analysis
To facilitate a clear decision-making process, the following table summarizes the key performance indicators for each synthetic route.
| Metric | Methodology 1: Friedel-Crafts Acylation | Methodology 2: Grignard Reaction | Methodology 3: From Halogenated Precursors |
| Overall Yield | Moderate (40-60%)[1] | Good to Excellent (up to 71%)[1] | High (can exceed 90% in two steps)[4] |
| Starting Materials | Aniline derivatives, 4-nitrobenzoyl chloride, AlCl₃ | Protected bromoanilines, aminobenzonitriles, Mg | Chloro-nitro-benzophenones, Ammonia |
| Cost-Effectiveness | Moderate; AlCl₃ and multi-step process add cost. | Can be high due to cost of anhydrous solvents and organometallic precursors. | Potentially very high for bulk synthesis due to cheap commodity starting materials. |
| Scalability | Good, but waste disposal (Al salts) is a concern. | Moderate; requires strict anhydrous conditions, which can be challenging on a large scale. | Excellent; well-suited for industrial batch processing. |
| Safety & Environmental | Uses corrosive AlCl₃ and generates significant acidic waste. | Uses flammable ether solvents and pyrophoric Grignard reagents. | Uses high pressure/temperature and ammonia; requires specialized equipment. |
Visualizing the Workflows
General Synthetic Workflow
The following diagram illustrates the typical sequence of operations in any of the described syntheses.
Caption: General experimental workflow for chemical synthesis.
Reaction Scheme: Friedel-Crafts Route
This diagram outlines the chemical transformations in the Friedel-Crafts synthesis of this compound.
Caption: Friedel-Crafts pathway to this compound.
Conclusion and Recommendation
The choice of synthetic route for this compound is a trade-off between yield, cost, safety, and scalability.
-
For laboratory-scale synthesis requiring high purity and flexibility , the Grignard reagent addition to benzonitriles offers an excellent route with high potential yields, provided stringent anhydrous conditions are maintained.
-
The Friedel-Crafts acylation remains a viable and well-understood method for moderate scales. Its primary drawbacks are the moderate yields and the generation of significant aluminum salt waste, which can complicate purification and disposal.
-
For large-scale industrial production , synthesis from halogenated or nitro-substituted benzophenone precursors is likely the most cost-effective and scalable option, despite the requirement for specialized high-pressure equipment.
Each method presents a unique set of challenges and advantages. A thorough process hazard analysis and cost analysis of raw materials should be conducted before selecting a method for scale-up. This guide provides the foundational data and expert context to initiate that critical evaluation.
References
-
Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from orgsyn.org. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Review on Synthetic Strategies and Medicinal Importance of 2-Aminobenzophenones. [Link]
- Ayyangar, N. R., Lahoti, R. J., & Daniel, T. (1991). An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole.
-
PrepChem.com. (n.d.). Synthesis of 3,4'-diamino benzophenone. Retrieved from [Link]
-
Taber, D. F. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Retrieved from [Link]
- Google Patents. (n.d.). DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones.
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- Google Patents. (n.d.). EP0144830B1 - Process for preparing 4,4'-diamino-benzophenone.
-
UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (n.d.).
-
ChemRxiv. (n.d.). ARTICLE. Retrieved from [Link]
- Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
- Google Patents. (n.d.). CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone.
-
PrepChem.com. (n.d.). Synthesis of 2,4'-dichlorobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.
- Patsnap. (n.d.). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
- Patsnap. (n.d.). Preparation method of aminobenzonitrile.
-
PubChem. (n.d.). 4,4'-Diaminobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method.
Sources
quantitative structure-activity relationship (QSAR) studies of 2,4'-Diaminobenzophenone derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the ability to predict the biological activity of novel compounds is a cornerstone of efficient and ethical research. Quantitative Structure-Activity Relationship (QSAR) modeling stands as a powerful computational tool in this endeavor, offering a bridge between the chemical structure of a molecule and its therapeutic potential. This guide provides a comprehensive comparison of QSAR methodologies through the lens of diaminobenzophenone derivatives, a class of compounds with promising biological activities. By delving into the nuances of model development, validation, and interpretation, we aim to equip researchers with the critical insights needed to navigate the complexities of QSAR and harness its predictive power.
The Significance of Diaminobenzophenones and the Role of QSAR
Diaminobenzophenone scaffolds are privileged structures in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The specific substitution patterns on the benzophenone core can dramatically influence a compound's efficacy and selectivity. However, the synthesis and biological evaluation of every possible derivative is a time-consuming and resource-intensive process.
This is where QSAR emerges as a vital in silico technique. By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity, QSAR models can predict the activity of unsynthesized analogues.[3][4] This predictive capability allows for the prioritization of lead candidates, the optimization of existing scaffolds, and a deeper understanding of the molecular features driving biological response.
A Case Study: QSAR of 2,5-Diaminobenzophenone Farnesyltransferase Inhibitors
To illustrate the principles and compare different QSAR approaches, we will draw upon a published study on a series of 92 2,5-diaminobenzophenone derivatives as farnesyltransferase inhibitors with antimalarial activity.[3][5][6][7] Farnesyltransferase is a key enzyme in the life cycle of the malaria parasite, Plasmodium falciparum, making it an attractive drug target.[5] The study explored the relationship between the chemical structures of these compounds and their inhibitory activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).
The QSAR Workflow: A Conceptual Overview
A typical QSAR study follows a well-defined workflow, ensuring the development of a robust and predictive model. Each step is critical for the integrity of the final model.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Comparing QSAR Models: A Data-Driven Analysis
The aforementioned study on 2,5-diaminobenzophenone derivatives employed several statistical methods to build their QSAR models.[5][8] Here, we compare the performance of three common approaches: Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM).
Molecular Descriptors: The Language of Structure
To build a QSAR model, the chemical structure of each molecule must be translated into a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecule, including:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, connectivity indices, polar surface area.
-
3D descriptors: Molecular volume, shape indices, solvent-accessible surface area.
In the case of the 2,5-diaminobenzophenone study, a variety of 2D and 3D descriptors were calculated, with feature selection methods like Genetic Algorithms-Partial Least Squares (GA-PLS) and stepwise regression used to identify the most relevant ones.[5][8] The selected descriptors revealed that the volume, shape, and polarity of the molecules were crucial for their farnesyltransferase inhibitory activity.[5][8]
Performance Metrics: Gauging Predictive Power
The performance of a QSAR model is assessed using several statistical metrics. Key parameters include:
-
Coefficient of determination (R²): Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors) for the training set. A value closer to 1 indicates a better fit.
-
Cross-validated coefficient of determination (Q²): A measure of the model's predictive ability, determined through internal validation techniques like leave-one-out cross-validation. A higher Q² suggests a more robust model.
-
Predictive R² (R²pred): The coefficient of determination for the external test set, providing a measure of how well the model predicts the activity of new, unseen compounds.
Comparative Performance of QSAR Models
The following table summarizes the performance of the MLR, ANN, and SVM models developed for the 2,5-diaminobenzophenone dataset.[5]
| Statistical Method | R² (Training Set) | Q² (Cross-Validation) |
| Multiple Linear Regression (MLR) | 0.771 | 0.722 |
| Artificial Neural Network (ANN) | 0.901 | 0.824 |
| Support Vector Machine (SVM) | 0.912 | 0.856 |
Analysis of Performance:
As the data indicates, both the ANN and SVM models outperformed the simpler MLR model.[5] This is often the case when the relationship between the molecular descriptors and the biological activity is non-linear.
-
MLR: While being the most straightforward and interpretable method, its linear nature may not fully capture the complexity of structure-activity relationships.
-
ANN and SVM: These machine learning-based methods are capable of modeling complex, non-linear relationships, leading to higher predictive accuracy. The SVM model, in this particular study, showed the best performance in terms of both R² and Q².[5]
Experimental Protocol: A Step-by-Step Guide to QSAR Model Development
To provide a practical understanding, the following is a detailed, step-by-step methodology for developing a QSAR model, based on the principles applied in the study of 2,5-diaminobenzophenone derivatives.
Objective: To develop a QSAR model that predicts the farnesyltransferase inhibitory activity of 2,5-diaminobenzophenone derivatives.
Materials:
-
A dataset of 2,5-diaminobenzophenone derivatives with their experimentally determined IC50 values.
-
Molecular modeling software for structure optimization (e.g., HyperChem).
-
Descriptor calculation software (e.g., Dragon).
-
Statistical software or programming environment with packages for MLR, ANN, and SVM (e.g., R, Python with scikit-learn).
Methodology:
-
Data Preparation:
-
Collect the chemical structures and biological activity data (IC50 values) for the 92 2,5-diaminobenzophenone derivatives.
-
Convert the IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the data.
-
Split the dataset into a training set (e.g., 80% of the compounds) and a test set (e.g., 20% of the compounds). The selection should ensure that both sets are representative of the chemical diversity of the entire dataset.
-
-
Molecular Modeling and Descriptor Calculation:
-
Draw the 2D structures of all compounds.
-
Convert the 2D structures to 3D and perform geometry optimization using a suitable computational chemistry method (e.g., molecular mechanics or semi-empirical methods).
-
Calculate a wide range of molecular descriptors (1D, 2D, and 3D) for the optimized structures.
-
-
Feature Selection:
-
Employ a feature selection algorithm (e.g., Genetic Algorithm or stepwise regression) on the training set to identify a subset of descriptors that are most correlated with the biological activity. This step is crucial to avoid overfitting and to create a more interpretable model.
-
-
Model Building:
-
Multiple Linear Regression (MLR): Develop a linear equation that relates the selected descriptors to the pIC50 values of the training set compounds.
-
Artificial Neural Network (ANN): Design and train a neural network using the selected descriptors as input and the pIC50 values as output. The network architecture (number of layers and neurons) should be optimized.
-
Support Vector Machine (SVM): Train an SVM model using the selected descriptors and pIC50 values. The kernel function and its parameters should be optimized.
-
-
Model Validation:
-
Internal Validation: Perform leave-one-out or k-fold cross-validation on the training set to calculate the Q² value for each model. This assesses the model's robustness and predictive power.
-
External Validation: Use the developed models to predict the pIC50 values of the compounds in the test set. Calculate the predictive R² (R²pred) to evaluate the model's ability to generalize to new data.
-
-
Applicability Domain Definition:
-
Define the chemical space in which the model can make reliable predictions. This can be based on the range of descriptor values in the training set or more sophisticated methods like leverage or distance-based approaches.
-
Beyond QSAR: A Look at Alternative Computational Approaches
While QSAR is a powerful tool, it is not the only in silico method available for drug discovery. It is often used in conjunction with other techniques to provide a more comprehensive understanding of ligand-protein interactions.
Caption: Interplay between QSAR and other computational drug design methods.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein.[9] It provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. While QSAR focuses on the overall properties of a series of molecules, docking provides a more detailed, atomistic view of the binding mode of individual compounds.
-
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the structure of the target's active site (structure-based). They are particularly useful for virtual screening of large compound libraries to identify novel scaffolds.
Comparative Advantages:
| Method | Strengths | Limitations |
| QSAR | High-throughput prediction, no requirement for target structure, provides insights into key physicochemical properties. | Requires a dataset of compounds with known activity, predictive power is limited to the chemical space of the training set, can be a "black box" with complex models. |
| Molecular Docking | Provides detailed 3D binding poses, helps to understand specific ligand-receptor interactions, can be used for virtual screening. | Requires a high-resolution 3D structure of the target protein, scoring functions may not always accurately predict binding affinity, computationally more intensive than 2D-QSAR. |
| Pharmacophore Modeling | Useful for virtual screening and scaffold hopping, can be used with or without a target structure, provides a simple and intuitive representation of key interactions. | Can be an oversimplification of the binding interactions, the quality of the model is highly dependent on the input data. |
Conclusion and Future Directions
Quantitative Structure-Activity Relationship studies are an indispensable component of the modern drug discovery toolkit. As demonstrated through the case study of 2,5-diaminobenzophenone derivatives, different QSAR methodologies offer varying levels of predictive accuracy, with machine learning approaches such as ANN and SVM often outperforming traditional linear models for complex biological systems.
The key to a successful QSAR study lies not only in the choice of the statistical method but also in the meticulous execution of the entire workflow, from data curation and descriptor selection to rigorous model validation. Furthermore, integrating QSAR with other computational techniques like molecular docking and pharmacophore modeling can provide a synergistic approach, leading to a more holistic understanding of structure-activity relationships and a higher probability of success in identifying novel therapeutic agents.
As computational power continues to increase and new machine learning algorithms are developed, the predictive capabilities of QSAR are expected to further improve, solidifying its role as a cornerstone of rational drug design.
References
-
Shayanfar, A., et al. (2015). 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods. EXCLI Journal, 14, 484–495. [Link]
-
ResearchGate. (n.d.). 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2D-QSAR study of some 2, 5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2D Chemical Drawings Correlate to Bioactivities: MIA-QSAR Modelling of Antimalarial Activities of 2,5-Diaminobenzophenone Derivatives. Retrieved from [Link]
-
Mahajan, S., Kamath, V., & Vaidya, S. (2012). QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents. Indian Journal of Pharmaceutical Sciences, 74(1), 41–47. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
ResearchGate. (n.d.). QSAR and pharmacophore modeling in computational drug design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT) Approaches for Identification of Human Chymase Inhibitors. Retrieved from [Link]
-
PubMed. (2015). 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods. EXCLI Journal, 14, 484-495. [Link]
-
Tiwari, S. (2025). QSAR Modeling Techniques: A Comprehensive Review of Tools and Best Practices. International Journal of Cheminformatics, 03(01), 50-57. [Link]
-
National Center for Biotechnology Information. (2022). Quantitative structure–activity relationship-based computational approaches. In Applications of Computational Tools in Pharmaceutical Research and Development. [Link]
-
MedCrave. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. MOJ Bioequivalence & Bioavailability, 5(2), 79-82. [Link]
-
National Center for Biotechnology Information. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Environmental Health Perspectives, 126(12), 125001. [Link]
-
National Center for Biotechnology Information. (n.d.). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5173. [Link]
-
Li, P., et al. (2014). Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives. Asian Journal of Chemistry, 26, 5291-5294. [Link]
-
ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Some Diaminobenzophenone Derivatives”. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(25), 17897-17908. [Link]
-
PubMed. (2003). Design, synthesis, and anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and analogues. Journal of Medicinal Chemistry, 46(21), 4548-4559. [Link]
-
PubMed. (2002). Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers. Bioorganic & Medicinal Chemistry Letters, 12(23), 3407-3411. [Link]
-
PubMed. (2003). Anticancer properties for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007)/3,7-diaminophenothiazin-5-ium double salts. Bioorganic & Medicinal Chemistry Letters, 13(21), 3721-3724. [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Retrieved from [Link]
-
Allen Press. (2007). Antimicrobial Activity of Mono- and Di-Methyl Substituted Benzhydrols and Benzophenones In Vitro. Transactions of the Missouri Academy of Science, 41, 14-19. [Link]
-
PubMed. (n.d.). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Die Pharmazie, 58(1), 18-21. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(12), 2291. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4'-Diaminobenzophenone
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 2,4'-Diaminobenzophenone, are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. This compound is a solid that can cause skin, eye, and respiratory irritation.[1][2] While there are no established occupational exposure limits from ACGIH, NIOSH, or OSHA, its potential for adverse health effects necessitates careful handling and disposal.[3]
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [1] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | [2] |
Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Waste Characterization: Is this compound a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a framework for determining if a chemical waste is hazardous.[4][5] This "cradle-to-grave" system holds the generator of the waste responsible for its proper characterization and disposal.[5][6]
The hazardous waste determination process involves a series of questions:[4]
-
Is it a solid waste? Yes, any discarded this compound, including contaminated materials, is considered a solid waste.[7][8]
-
Is it excluded from regulation? There are no specific exclusions for this compound.
-
Is it a listed hazardous waste? this compound is not explicitly found on the F, K, P, or U lists of hazardous wastes.[4]
-
Does it exhibit a hazardous characteristic? This is the most critical step for this compound. The four characteristics of hazardous waste are ignitability, corrosivity, reactivity, and toxicity.[9][10][11]
-
Ignitability (D001): As a solid with a high flash point, it is not considered ignitable.[11]
-
Corrosivity (D002): It is not an aqueous solution and does not have a pH that would classify it as corrosive.[11]
-
Reactivity (D003): It is stable under normal conditions and does not exhibit explosive or water-reactive properties.[11]
-
Based on this analysis, it is prudent to manage all this compound waste as hazardous waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. dir.ca.gov [dir.ca.gov]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. epa.gov [epa.gov]
- 6. natlenvtrainers.com [natlenvtrainers.com]
- 7. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. choicemedwaste.com [choicemedwaste.com]
- 12. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4'-Diaminobenzophenone
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. Handling compounds like 2,4'-Diaminobenzophenone, a key building block in various synthetic applications, requires not just adherence to rules, but a deep, causal understanding of why each safety measure is critical. This guide provides an essential operational and logistical framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of intrinsic safety in your laboratory.
Hazard Assessment: Understanding the "Why"
This compound is classified as a hazardous substance primarily due to its irritant properties.[1][2] Understanding its specific risk profile is the foundation for selecting appropriate Personal Protective Equipment (PPE). The primary routes of exposure are inhalation of its dust, skin contact, and eye contact.
The causality is straightforward: the compound's chemical nature allows it to provoke an inflammatory response upon contact with skin, eyes, or the respiratory tract. While no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA or ACGIH for this specific isomer, the known hazards of similar aromatic amines and benzophenones necessitate a cautious and comprehensive approach to protection.[1][3][4]
| Hazard Classification | Description | Primary Exposure Route(s) | Source |
| Skin Irritation | Causes skin irritation upon contact. | Dermal | [1][2][5] |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation. | Ocular | [1][2][5] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as dust. | Inhalation | [1][2][5][6] |
Core Directive: Essential Personal Protective Equipment
The selection of PPE is not a one-size-fits-all solution; it is a direct response to the identified hazards. For this compound, a solid powder, the strategy is to create a complete barrier against dust and particulate matter.
Eye and Face Protection: The First Line of Defense
Causality: this compound is classified as a serious eye irritant.[1][2][5] Airborne dust particles can easily come into contact with the mucous membranes of the eyes, causing significant irritation.
-
Minimum Requirement: Chemical splash goggles that conform to European Standard EN 166 or OSHA's regulations in 29 CFR 1910.133 are mandatory.[1] Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection against fine dust.
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of dust generation, a face shield should be worn in addition to chemical goggles.[7][8] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
Causality: Direct skin contact is a primary exposure route that causes irritation.[1][9] Proper glove selection and use are critical to prevent this.
-
Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.[2][10]
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[10] Dispose of contaminated gloves immediately as hazardous waste.[10]
Skin and Body Protection: A Comprehensive Barrier
Causality: To prevent contact with exposed skin, protective clothing is essential. The fine, dusty nature of the solid compound can lead to contamination of personal clothing.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks with a higher potential for dust generation, such as weighing or transferring large amounts, consider using disposable coveralls to ensure full-body protection.[11] All protective clothing should be removed before leaving the work area.
Respiratory Protection: Mitigating Inhalation Risks
Causality: Inhalation of this compound dust may cause respiratory tract irritation.[5][6] Engineering controls are the primary method to mitigate this, but respiratory protection provides a crucial backup.
-
Engineering Controls: First and foremost, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust in the breathing zone.[1][2][3]
-
Respirator Use: If a fume hood is not available or if dust generation is unavoidable, respiratory protection is required.[10] A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.
Operational Plan: From Preparation to Disposal
A safe workflow is a self-validating system where each step reinforces the next. The following protocols provide a comprehensive, step-by-step guide for handling this compound.
Experimental Workflow for Safe Handling
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. dir.ca.gov [dir.ca.gov]
- 5. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. epa.gov [epa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
